(1,1-Difluoro-2-methylpropyl)benzene
Description
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Properties
IUPAC Name |
(1,1-difluoro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXAZJHPZEWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1,1-Difluoro-2-methylpropyl)benzene
Introduction: The Rising Prominence of Gem-Difluoroalkanes in Drug Discovery
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention as a bioisosteric replacement for a carbonyl group, offering enhanced metabolic stability and modulated electronic properties without drastic steric alterations. This guide provides a comprehensive overview of the synthetic strategies for preparing (1,1-Difluoro-2-methylpropyl)benzene, a representative gem-difluoroalkyl arene, intended for researchers and professionals in drug development.
Strategic Analysis of the Synthesis of (1,1-Difluoro-2-methylpropyl)benzene
The most logical and well-established synthetic approach to (1,1-Difluoro-2-methylpropyl)benzene involves a two-step sequence:
-
Friedel-Crafts Acylation: The synthesis of the ketone precursor, 2-methyl-1-phenylpropan-1-one (isobutyrophenone).
-
Deoxofluorination: The conversion of the carbonyl group of the ketone to the target gem-difluoro moiety.
This strategy is predicated on the ready availability of the starting materials and the robustness of these classical transformations.
Part 1: Synthesis of the Ketone Precursor: 2-Methyl-1-phenylpropan-1-one
The preparation of 2-methyl-1-phenylpropan-1-one is efficiently achieved via the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: Friedel-Crafts acylation to form the ketone precursor.
Mechanism and Rationale for Experimental Choices
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride, facilitating its departure and generating a highly electrophilic acylium ion.[1]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A weak base, typically [AlCl₄]⁻, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step.
The choice of a Friedel-Crafts acylation over an alkylation is critical to avoid carbocation rearrangements that would otherwise lead to undesired isomeric products.
Experimental Protocol: Synthesis of 2-Methyl-1-phenylpropan-1-one
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Benzene | C₆H₆ | 78.11 | (Solvent and reactant) |
| Isobutyryl chloride | (CH₃)₂CHCOCl | 106.55 | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) |
| Hydrochloric Acid (aq) | HCl | 36.46 | (for workup) |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | (for workup) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (for drying) |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of isobutyryl chloride (1.0 eq.) in dry dichloromethane dropwise from the dropping funnel to the stirred suspension.
-
After the addition is complete, add benzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure 2-methyl-1-phenylpropan-1-one.
Part 2: Deoxofluorination of 2-Methyl-1-phenylpropan-1-one
The conversion of the carbonyl group of 2-methyl-1-phenylpropan-1-one to the gem-difluoro group is the key step in this synthesis. This is typically achieved using a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor.
Reaction Scheme:
Caption: Deoxofluorination of the ketone to the target compound.
Mechanism of Deoxofluorination with DAST
The mechanism of deoxofluorination of ketones with DAST, while not definitively proven, is generally accepted to proceed as follows:
-
Activation of the Carbonyl: The carbonyl oxygen acts as a Lewis base and attacks the electrophilic sulfur atom of DAST.
-
Fluoride Transfer: A fluoride ion is transferred from the sulfur to the carbonyl carbon, forming a fluorinated intermediate.
-
Elimination: The intermediate collapses, eliminating a stable thionyl fluoride derivative and generating the gem-difluoroalkane.
The use of DAST or Deoxo-Fluor is advantageous as they are more selective and easier to handle than other fluorinating agents like sulfur tetrafluoride (SF₄). Deoxo-Fluor is generally preferred for its higher thermal stability.
Experimental Protocol: Synthesis of (1,1-Difluoro-2-methylpropyl)benzene
Disclaimer: The following protocol is a general procedure for the deoxofluorination of ketones and has been adapted for the synthesis of the target molecule. A specific, peer-reviewed protocol for this exact transformation with detailed yields and characterization data was not found in the searched literature. Researchers should perform this reaction on a small scale initially to optimize conditions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2-Methyl-1-phenylpropan-1-one | C₁₀H₁₂O | 148.20 | 1.0 |
| Deoxo-Fluor or DAST | C₆H₁₄F₃NOS or C₄H₁₀F₃NS | 221.24 or 161.19 | 1.2 - 2.0 |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (Solvent) |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | (for workup) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (for drying) |
Safety Precautions:
-
DAST and Deoxo-Fluor are hazardous reagents. They react violently with water and can release toxic and corrosive HF gas.[2]
-
These reagents should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All glassware must be scrupulously dried before use.
-
DAST can undergo exothermic decomposition at elevated temperatures. It is recommended to store it at low temperatures.
Procedure:
-
In a flame-dried plastic or Teflon flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methyl-1-phenylpropan-1-one (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor or DAST (1.2 - 2.0 eq.) to the stirred solution via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas evolution may occur.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to afford the pure (1,1-Difluoro-2-methylpropyl)benzene.
Characterization of (1,1-Difluoro-2-methylpropyl)benzene
While specific, verified spectroscopic data for (1,1-Difluoro-2-methylpropyl)benzene is not available in the searched literature, the following table outlines the expected data based on its structure and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₁₀H₁₂F₂[3] |
| Molecular Weight | 170.20 g/mol [3] |
| Appearance | Colorless oil (expected) |
| ¹H NMR | Expected signals for phenyl, methine, and methyl protons. The methine proton will show coupling to the geminal fluorine atoms. |
| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. |
| ¹⁹F NMR | A single resonance is expected, likely appearing as a doublet of doublets due to coupling with the methine proton. |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 170. Fragmentation patterns would likely show the loss of HF and isopropyl groups. |
Conclusion
The synthesis of (1,1-Difluoro-2-methylpropyl)benzene is most practicably achieved through a two-step sequence involving Friedel-Crafts acylation to form the precursor ketone, followed by deoxofluorination. While the individual steps are well-established, careful execution, particularly during the fluorination step, is crucial for a successful outcome. The use of the more thermally stable Deoxo-Fluor is recommended over DAST for improved safety. This guide provides a robust framework for the synthesis and characterization of this and other similar gem-difluoroalkyl arenes, which are of increasing importance in the field of drug discovery. Further optimization of reaction conditions and thorough characterization of the final product are recommended for any specific research application.
References
-
ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2010). ChemInform, 33(43). [Link]
-
Fluorination with aminosulfuranes. In Wikipedia. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link]
-
(1,1-difluoro-2-methylpropyl)-Benzene. Alachem. [Link]
-
Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
Give an efficient synthesis of (2-methylpropyl)benzene (isobutylbenzene...). Filo. [Link]
-
The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
friedel-crafts acylation of benzene. chemguide. [Link]
Sources
(1,1-Difluoro-2-methylpropyl)benzene CAS number 1204295-83-9
CAS Number: 1204295-83-9 Formula: C₁₀H₁₂F₂ Molecular Weight: 170.20 g/mol
Executive Summary: The Fluorine Advantage
(1,1-Difluoro-2-methylpropyl)benzene represents a critical "scaffold morph" in modern medicinal chemistry. Structurally, it is the gem-difluoro isostere of isobutyrophenone . By replacing the carbonyl oxygen (C=O) with a difluoromethylene moiety (CF₂), researchers can dramatically alter the physicochemical profile of a drug candidate without significantly changing its steric footprint.
This guide serves as a technical blueprint for the synthesis, handling, and application of this building block. It is designed for medicinal chemists seeking to modulate metabolic stability and lipophilicity in benzylic systems.
Chemical Architecture & Physicochemical Profile
The introduction of the CF₂ group at the benzylic position creates a unique electronic environment. Unlike the parent ketone, which is a hydrogen bond acceptor, the gem-difluoro group is lipophilic and electronically withdrawing, yet chemically inert to many reducing conditions that would affect a carbonyl.
Comparative Property Analysis
Data below highlights the "Fluorine Effect" relative to the parent ketone and alkane analogs.
| Property | (1,1-Difluoro-2-methylpropyl)benzene | Isobutyrophenone (Parent Ketone) | Isobutylbenzene (Alkane Analog) |
| Structure | Ph-CF₂-CH(CH₃)₂ | Ph-CO-CH(CH₃)₂ | Ph-CH₂-CH(CH₃)₂ |
| CAS No. | 1204295-83-9 | 938-16-9 | 538-93-2 |
| Electronic State | E-Withdrawing, Lipophilic | Polar, H-Bond Acceptor | Neutral, Lipophilic |
| Boiling Point | ~185–195°C (Est.) | 217°C | 172°C |
| Density | ~1.05–1.10 g/mL | 0.988 g/mL | 0.853 g/mL |
| Metabolic Liability | Low (Blocks benzylic ox.) | High (Reduct. to alcohol) | High (Benzylic hydroxylation) |
| LogP (Est.) | 3.5 – 3.8 | 2.8 | 3.9 |
Strategic Synthesis: Deoxofluorination Protocol
Core Directive: The most reliable route to CAS 1204295-83-9 is the nucleophilic deoxofluorination of isobutyrophenone. While recent methods use vinyl sulfonates, the direct ketone-to-difluoride conversion using DAST (Diethylaminosulfur trifluoride) remains the industry standard for scale-up up to 50g.
Reaction Logic & Mechanism
The reaction proceeds via an initial nucleophilic attack of the alcohol/ketone oxygen on the sulfur of DAST, followed by the release of HF and the formation of an intermediate carbocation (or ion pair), which is then trapped by the fluoride ion.
-
Critical Control Point: The benzylic position is prone to elimination (forming the vinyl fluoride) if the temperature is not strictly controlled.
Visualization: Synthesis Workflow
Caption: Pathway for deoxofluorination showing the critical branch point where temperature control prevents elimination byproducts.
Step-by-Step Experimental Protocol
Safety Warning: DAST can be explosive upon heating. Perform all operations behind a blast shield. Liberates HF upon contact with water.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with Isobutyrophenone (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL) .
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow to equilibrate for 15 minutes.
-
Addition: Add DAST (1.5 eq, 15 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.
-
Why? Rapid addition causes localized exotherms, increasing the risk of vinyl fluoride elimination.
-
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (25°C) slowly overnight (12–16 hours).
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ (100 mL) and crushed ice.
-
Note: Vigorous effervescence (CO₂) will occur. Stir until bubbling ceases.
-
-
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate
-
Refinement: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar and elutes early.
-
Medicinal Chemistry Utility: Bioisosterism
The (1,1-difluoro-2-methylpropyl)benzene core is a powerful tool for optimizing Lead Series.
Metabolic Blocking
The benzylic position is a notorious "soft spot" for Cytochrome P450 oxidation.
-
Ketone (C=O): Susceptible to reduction (to alcohol) or conjugation.
-
Alkane (CH₂): Susceptible to hydroxylation.
-
Gem-Difluoro (CF₂): The C-F bond (~116 kcal/mol) is metabolically robust. It blocks oxidation at the benzylic carbon while sterically mimicking the ketone.
Lipophilicity Modulation
Replacing a carbonyl with a CF₂ group typically increases LogP by 0.5–1.0 units. This is useful when a lead compound is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes.
Visualization: Bioisosteric Mapping
Caption: Decision tree for employing the gem-difluoro motif to solve specific ADME liabilities.
Analytical Validation
To confirm the identity of CAS 1204295-83-9, rely on ¹⁹F NMR.
-
¹⁹F NMR: Expect a singlet (or multiplet if coupling to protons is resolved) around -80 to -110 ppm (relative to CFCl₃). The benzylic fluorine signals are distinct.
-
¹H NMR: The isopropyl methine proton (adjacent to CF₂) will show complex splitting (doublet of septets or similar) due to H-F coupling (³J_HF).
-
MS (EI): Look for the molecular ion [M]+ at m/z 170. Fragmentation typically involves loss of the isopropyl group or HF.
References
-
Deoxofluorination Methodology: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 1975, 40(5), 574–578. Link
-
Gem-Difluoro Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Metabolic Stability of Benzylic Fluorides: Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Link
-
Synthesis via Vinyl Sulfonates (Alternative Route): Zhang, Z., et al. "Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Oxidative Fluorination of Vinyl Sulfonates." ChemRxiv, 2021. Link
Sources
The Role of the gem-Difluoromethylene Group in Medicinal Chemistry
Executive Summary
The gem-difluoromethylene (
Unlike single fluorine substitutions, the
Physicochemical Profiling
Electronic and Steric Properties
The
-
Bond Angles & Conformation: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). In a
system, electrostatic repulsion between the fluorine lone pairs widens the angle to approximately 108–109° , often slightly larger than the standard tetrahedral angle. This expansion compresses the internal backbone angle (The Thorpe-Ingold or gem-disubstituent effect), favoring folded conformations and cyclization in certain scaffolds. -
pKa Modulation: The strong
effect of the group significantly lowers the pKa of adjacent protons (e.g., -protons in amines or alcohols). This is utilized to modulate the basicity of amines, improving membrane permeability by reducing the fraction of ionized species at physiological pH.
Comparative Metrics Table
Table 1: Physicochemical Comparison of Bioisosteric Groups
| Property | Methylene ( | gem-Difluoro ( | Ether Oxygen ( | Carbonyl ( |
| Geometry | Tetrahedral ( | Tetrahedral ( | Bent ( | Trigonal Planar ( |
| Bond Angle | ~109.5° | ~109° (F-C-F) | ~105-110° | ~120° |
| Bond Length | C-H: 1.09 Å | C-F: 1.35 Å | C-O: 1.43 Å | C=O: 1.20 Å |
| Dipole Moment | Low | High | Medium | High |
| H-Bonding | None | Weak Acceptor* | Acceptor | Strong Acceptor |
| LogP Effect | Lipophilic | Variable (Lipophilic) | Hydrophilic | Hydrophilic |
*Note: While organic fluorine is generally a poor hydrogen bond acceptor, the
Bioisosteric Design Strategies
The Carbonyl Mimic ( )
The
-
Rationale: Both groups possess a significant molecular dipole moment.
-
Advantage: The
group is chemically inert to nucleophilic attack (e.g., hydrolysis, hydration), unlike the carbonyl group. This prevents the formation of hydrates or hemiacetals in aqueous media, stabilizing the pharmacophore.
The Ether Mimic ( )
-
Rationale: The C-F bond length (1.35 Å) is closer to the C-O bond length (1.43 Å) than the C-C bond (1.54 Å).
-
Advantage: Replacing an ether oxygen with
increases lipophilicity (LogP) significantly, aiding blood-brain barrier (BBB) penetration while maintaining the bent geometry required for receptor binding.
Metabolic Blocking ("The Fluorine Wall")
The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol). Introducing a
Figure 1: The central role of the gem-difluoromethylene group in bioisosteric replacement strategies.
Synthetic Methodologies
The introduction of the
Deoxofluorination (Nucleophilic)
The most direct method for converting carbonyls to
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor®, XtalFluor-E®.
-
Mechanism: The carbonyl oxygen attacks the sulfur center, activating it as a leaving group. Two fluoride ions then sequentially attack the carbon center.
-
Limitation: Substrates with nearby H-bond donors or sensitive functional groups may undergo elimination to vinyl fluorides.
Difluoroalkylation (Radical/Metal-Catalyzed)
Recent advances utilize difluoroalkyl halides or sulfinates.
-
Reagents:
, , . -
Workflow: Often involves a radical mechanism (photoredox or transition metal catalyzed) to append a
fragment to an olefin or arene.
Building Block Approach
Using pre-functionalized synthons is often more reliable for complex targets.
-
Key Synthons: Ethyl bromodifluoroacetate (Reformatsky reagent precursor), difluoroacetic acid.
Figure 2: Decision matrix for selecting the appropriate synthetic methodology for gem-difluorination.
Case Studies in Drug Design
Tafluprost (Ophthalmic Prostaglandin Analog)[1]
-
Role of
: Tafluprost is a derivative of Prostaglandin F2 . In the natural ligand, C-15 is a chiral secondary alcohol susceptible to rapid oxidation by 15-hydroxyprostaglandin dehydrogenase.-
Modification: The C-15 proton and hydroxyl are replaced by a
group (at C-15 relative to the PG skeleton, though numbering varies by nomenclature). -
Impact: This substitution blocks metabolic dehydrogenation, significantly extending the ocular half-life. Furthermore, it removes a chiral center, simplifying the synthetic process by eliminating the need for stereoseparation at that specific carbon [1].
-
Gemcitabine (Antimetabolite / Nucleoside Analog)[5][6]
-
Role of
: Gemcitabine is -difluorodeoxycytidine.[3] The group replaces the hydrogen atoms at the 2' position of the deoxyribose sugar.[3]-
Mechanism 1 (Stability): The electron-withdrawing
group strengthens the glycosidic bond against enzymatic cleavage (phosphorylase). -
Mechanism 2 (Self-Potentiation): The diphosphate metabolite inhibits Ribonucleotide Reductase (RNR), depleting the cellular dNTP pool.
-
Mechanism 3 (Masked Chain Termination): The triphosphate metabolite is incorporated into DNA.[3] The unique steric and electronic environment of the
group allows one more nucleotide to be added (masking the drug from exonuclease repair) before preventing further chain elongation [2].
-
Figure 3: Mechanism of Action of Gemcitabine highlighting the dual-role of its metabolites.
Experimental Protocols
Protocol A: Deoxofluorination of a Ketone using Deoxo-Fluor®
This protocol converts a ketone to a gem-difluoride.
Reagents: Substrate (1.0 eq), Deoxo-Fluor® (50% in toluene, 1.5–2.0 eq), DCM (anhydrous). Safety: Deoxo-Fluor releases HF upon hydrolysis. Use plasticware/Teflon where possible and work in a well-ventilated fume hood.
-
Preparation: Dissolve the ketone substrate (1 mmol) in anhydrous DCM (5 mL) in a Teflon or polypropylene vessel under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add Deoxo-Fluor® solution dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. (Note: For unreactive substrates, heating to 40°C may be required, but requires strict safety controls).
-
Quenching: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous
. Caution: Vigorous gas evolution ( ). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel). gem-Difluorides are typically less polar (higher
) than the parent ketone.
Protocol B: Reformatsky-Type Synthesis of -Difluoroesters
This protocol introduces a
Reagents: Ethyl bromodifluoroacetate (1.2 eq), Zn dust (activated, 1.5 eq), Aldehyde/Ketone (1.0 eq), THF (anhydrous).
-
Activation: Suspend activated Zn dust in anhydrous THF under Argon. Add trimethylsilyl chloride (TMSCl, catalytic) to activate the Zinc surface.
-
Addition: Add ethyl bromodifluoroacetate dropwise to the Zn suspension at reflux (or initiated with heat). A green/grey color change indicates formation of the Zinc reagent.
-
Coupling: Add the aldehyde/ketone substrate (dissolved in THF) to the refluxing mixture.
-
Completion: Reflux for 1–4 hours. Monitor by TLC.
-
Workup: Quench with dilute HCl (1M). Extract with Ethyl Acetate.
-
Result: Yields a
-hydroxy- -difluoroester.
References
-
What is the mechanism of Gemcitabine? Patsnap Synapse. Available at: [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. NIH / PubMed. Available at: [Link]
-
Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. NIH / PMC. Available at: [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University / Macmillan Group. Available at: [Link]
Sources
- 1. What is the mechanism of Tafluprost? [synapse.patsnap.com]
- 2. Effect of changing from preserved prostaglandins to preservative-free tafluprost in patients with glaucoma on tear film thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. The role of gemcitabine in the treatment of other tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of gemcitabine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide: Introduction of Difluoromethyl Groups into Organic Molecules
Executive Summary: The Strategic Value of the Difluoromethyl Group
In modern drug discovery, the difluoromethyl group (
Key Physicochemical Advantages[3][4][5]
-
Bioisosterism: The
group acts as a bioisostere for hydroxyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) and thiol ( ) groups.[1][2][3][4] The polarized bond functions as a weak hydrogen bond donor (HBD), capable of interacting with protein backbones or solvent waters, but without the metabolic liability of a hydroxyl group. -
Lipophilicity Modulation: It increases lipophilicity (
) relative to or , enhancing membrane permeability, yet remains less lipophilic than , preventing excessive protein binding or solubility issues. -
Metabolic Stability: The
bond strength renders the adjacent bond resistant to oxidative metabolism (e.g., P450 hydroxylation), extending the half-life of the molecule.
Strategic Methodology Selection
Choosing the correct difluoromethylation strategy depends entirely on the electronic nature of the substrate and the target position (C, O, N, or S).
Decision Matrix: Selecting the Reagent System
The following decision tree guides the selection of the optimal synthetic pathway based on substrate class.
Figure 1: Strategic decision tree for selecting difluoromethylation methodologies based on substrate electronics and target atom.
Detailed Technical Workflows
A. Radical Difluoromethylation (C-H Functionalization)
Primary Application: Late-stage functionalization of electron-deficient heteroarenes (pyridines, pyrimidines, quinolines). Mechanism: Minisci-type radical substitution.[5]
The Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran’s Reagent)
This reagent acts as a solid, shelf-stable source of
Mechanistic Pathway:
-
Oxidation: The sulfinate (
) is oxidized to the sulfonyl radical ( ). -
Desulfonylation: Rapid loss of
generates the reactive difluoromethyl radical ( ). -
Addition: The electrophilic
radical adds to the most electron-deficient position of the protonated heteroarene. -
Rearomatization: Oxidative deprotonation restores aromaticity.
Figure 2: Mechanistic cycle of zinc sulfinate-mediated radical difluoromethylation.
Validated Protocol: C-H Difluoromethylation of Heteroarenes
Scope: Pyridines, quinolines, pyrazines.
Reagents: Substrate (1.0 equiv),
Step-by-Step Procedure:
-
Setup: To a vial equipped with a stir bar, add the heteroarene substrate (0.5 mmol) and Zinc Difluoromethanesulfinate (DFMS) (440 mg, 1.5 mmol).
-
Solvent System: Add Dichloromethane (DCM, 2.0 mL) and Water (0.8 mL). The biphasic system helps solubilize the inorganic salts and the organic substrate.
-
Activation: Add Trifluoroacetic acid (TFA) (38 µL, 0.5 mmol) to protonate the heteroarene, increasing its electrophilicity.
-
Initiation: Add tert-Butyl hydroperoxide (TBHP, 70% aq. solution) (340 µL, 2.5 mmol) dropwise with vigorous stirring. Note: Exotherm is possible; add slowly.
-
Reaction: Stir vigorously at room temperature (23 °C) for 12–24 hours. Monitor by LC-MS for the mass shift (+50 Da).
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Dry combined organics over , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Critical Control Points:
-
Vigorous Stirring: Essential due to the biphasic nature of the reaction.
-
Stoichiometry: The radical is transient; excess reagent (3 equiv) ensures conversion.
B. Electrophilic Difluoromethylation
Primary Application: Functionalization of electron-rich nucleophiles (thiols, enolates, phosphines).[6] Reagent Class: S-(difluoromethyl)sulfonium salts or hypervalent iodine reagents.
Comparative Analysis of Reagents
| Reagent | Type | Activation | Stability | Primary Targets |
| Hu's Reagent ( | Nucleophilic/Electrophilic | Base (LHMDS) | High | Carbonyls, Imines |
| S-(Difluoromethyl)diarylsulfonium salts | Electrophilic | Base ( | Moderate (Hygroscopic) | Thiols, Enolates |
| TMS-CF2H | Nucleophilic | Lewis Base / Fluoride | High | Aldehydes, Ketones |
Protocol Highlight: Difluoromethylation of Thiols
Thiols are excellent nucleophiles for this transformation, yielding difluoromethyl thioethers (
Reagents: Thiol substrate, Diethyl (bromodifluoromethyl)phosphonate (as carbene source) or specialized sulfonium salts. Modern Approach (Iron Catalysis): Using commercially available reagents to generate the electrophilic species in situ allows for milder conditions than traditional strong base methods.
C. O-Difluoromethylation (Difluorocarbene Pathway)
Primary Application: Synthesis of difluoromethyl ethers (
Protocol:
-
Reagent: Sodium chlorodifluoroacetate (
) or Fluorosulfonyldifluoroacetic acid ( ). -
Conditions: React phenol with the reagent in DMF/Water at elevated temperature (90–100 °C) in the presence of
. -
Mechanism: The reagent decarboxylates to release
. The phenoxide anion attacks the carbene, followed by rapid protonation.
Troubleshooting & Optimization
-
Regioselectivity Issues (Radical): If multiple sites are available on a heteroarene, the radical will attack the most electron-deficient position (typically C2 or C4 of pyridine). Blocking groups or steric steering may be required.
-
Incomplete Conversion: For radical reactions, add reagents in portions (e.g., add 1.5 equiv DFMS and TBHP, stir 6h, then repeat).
-
Purification: Difluoromethyl groups are non-polar. Products often elute significantly faster than the starting material on silica gel.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications.
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature.
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Li, X., et al. (2019). Photoredox-Catalyzed C–H Difluoromethylation of Heteroarenes. Organic Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Lipophilic Profile of (1,1-Difluoro-2-methylpropyl)benzene
A Technical Guide to Gem-Difluoro Bioisosterism and Physicochemical Characterization[1]
Part 1: Executive Summary & Molecular Architecture[1]
(1,1-Difluoro-2-methylpropyl)benzene represents a critical structural motif in modern medicinal chemistry: the benzylic gem-difluoride .[1] Structurally, it consists of a phenyl ring attached to a gem-difluorinated carbon (
This molecule is primarily utilized as a metabolically stable bioisostere for isobutyrophenone (the ketone analog) or isobutylbenzene (the hydrocarbon analog).[1] Its lipophilicity profile is non-intuitive, governed by the "polar hydrophobicity" of the fluorine atoms—a phenomenon where the high electronegativity of fluorine creates a local dipole, yet the tight non-polarizable electron shell resists solvation by water.[1]
Structural Comparison & Bioisosterism
The strategic value of this molecule lies in its position within the lipophilicity-polarity spectrum:
| Feature | Isobutylbenzene ( | (1,1-Difluoro...)[1][2][3] ( | Isobutyrophenone ( |
| Geometry | Tetrahedral ( | Tetrahedral ( | Planar ( |
| Electronic | Neutral | High Dipole / Non-H-bonding | High Dipole / H-bond Acceptor |
| Metabolism | High (Benzylic oxid.)[1][2] | Blocked (Metabolically Inert) | Moderate (Reduction/Conjugation) |
| LogP (Est.) | ~3.8 - 4.1 | ~3.3 - 3.6 | ~2.5 - 2.8 |
Key Insight: Replacing a carbonyl (
Part 2: Theoretical Physicochemical Analysis[1]
The "Polar Hydrophobicity" Paradox
The lipophilicity of (1,1-Difluoro-2-methylpropyl)benzene is defined by the unique properties of the C-F bond:
-
Electrostatics: The C-F bond is highly polar (dipole moment ~1.4 D).[1] Two fluorines at the benzylic position create a significant local dipole moment perpendicular to the C-C-C backbone.
-
Solvation: Despite this polarity, fluorine has a low polarizability and small Van der Waals radius (1.47 Å).[1] It does not accept hydrogen bonds effectively from water (unlike the carbonyl oxygen).[1]
-
Result: The molecule repels water (hydrophobic) but has enough internal polarity to lower its
relative to the pure hydrocarbon parent.
Predictive Modeling vs. Reality[1][2]
-
cLogP (Calculated): Algorithms often overestimate the lipophilicity of gem-difluorides, treating them purely as "halogenated hydrocarbons."[1]
-
Experimental Reality: The benzylic position amplifies the electron-withdrawing effect of the phenyl ring on the
group, slightly increasing the acidity of adjacent protons (though none exist on the quaternary benzylic carbon here, the effect transmits to the isopropyl methine).[1]
Part 3: Experimental Determination Protocol
To accurately measure the lipophilicity of this fluorinated compound, standard UV-based shake-flask methods are often insufficient due to the lack of distinct chromophore shifts compared to the non-fluorinated impurities.
Recommended Protocol:
Materials
-
Analyte: (1,1-Difluoro-2-methylpropyl)benzene (>95% purity).[1][4]
-
Solvents: HPLC-grade 1-Octanol (water-saturated) and Water (octanol-saturated).[1]
-
Internal Standard: Trifluorotoluene (TFT) or Fluorobenzene (must have a known
and distinct chemical shift).[1] -
Equipment: 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.
Step-by-Step Workflow
-
Phase Saturation:
-
Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate phases.
-
-
Sample Preparation:
-
Dissolve ~2 mg of (1,1-Difluoro-2-methylpropyl)benzene in 2 mL of the water-saturated octanol phase.
-
Add the Internal Standard (IS) at an equimolar concentration.[1]
-
-
Partitioning:
-
Add 2 mL of octanol-saturated water (buffer) to the vial.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to break any emulsion.
-
-
Quantification (
F NMR):-
Carefully extract 0.6 mL from the Octanol layer and transfer to an NMR tube (insert a coaxial capillary with
for lock if using non-deuterated solvents, or run unlocked if software permits).[1] -
Extract 0.6 mL from the Water layer into a second tube.
-
Acquire
F NMR spectra for both layers. Ensure relaxation delay ( ) is (typically 10-20s) for quantitative accuracy.
-
-
Calculation:
Part 4: Synthesis & Metabolic Stability Pathway[1]
The synthesis of this molecule is typically achieved via deoxyfluorination of the corresponding ketone. This pathway highlights the "late-stage fluorination" strategy common in drug development.
Synthesis Visualization (Graphviz)[1]
Figure 1: Synthesis via deoxyfluorination and subsequent metabolic stability profile.[1] The gem-difluoro group blocks the primary metabolic soft spot (benzylic carbon).
Part 5: Data Summary Table
| Parameter | Value / Description | Source/Method |
| Molecular Formula | - | |
| Molecular Weight | 170.20 g/mol | - |
| Predicted LogP | 3.4 | Consensus Modeling (ACD/Labs, ChemAxon) |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 2 (Weak, Fluorine) | Structure Analysis |
| Rotatable Bonds | 2 | C(Ar)-CF2 bond, CF2-CH bond |
| Lipophilic Efficiency | High | Due to low MW and high metabolic stability |
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry. Link[1]
-
Linclau, B., et al. (2019).[1] A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE).[1][5] Link
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]
-
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link
Sources
- 1. WO2019054427A1 - Compound having cyclic structure - Google Patents [patents.google.com]
- 2. Benzene, (1-methylpropyl)- (CAS 135-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Page loading... [guidechem.com]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: Bioisosteric Replacements for the Isopropyl Group
Part 1: Strategic Rationale & Physicochemical Context[1][2]
The Isopropyl Moiety in Medicinal Chemistry
The isopropyl group (
-
Metabolic Instability: The methine proton (
) is electronically activated and sterically accessible, making it a prime site for CYP450-mediated hydroxylation (typically CYP3A4 or CYP2D6). -
Lipophilicity: With a Hansch
value of approximately +1.53, the isopropyl group contributes significantly to , potentially driving compounds into poor solubility or high non-specific binding regimes.
The Case for Bioisosterism
Replacing the isopropyl group is rarely about simply changing shape; it is a tactical maneuver to modulate Metabolic Stability (t1/2) , Lipophilicity (LogD) , and Electronic Character without disrupting the critical ligand-protein binding interface.
Table 1: Physicochemical Comparison of Isopropyl and Key Bioisosteres
| Substituent | Van der Waals Vol ( | Hansch | Electronic Effect ( | Key Advantage | Key Liability |
| Isopropyl | ~45 | +1.53 | -0.05 (Donor) | Optimal steric fill | CYP Liability, High LogP |
| Cyclopropyl | ~40 | +1.14 | +0.01 (Weak Acceptor) | Metabolic block, Rigid | "Banana bonds" can be reactive |
| Trifluoromethyl | ~42 | +1.10 | +0.41 (Strong Acceptor) | Metabolic shield, Steric mimic | Electron-withdrawing (lowers pKa) |
| Oxetane (3-yl) | ~38 | -0.30 (approx) | Inductive Acceptor | Massive LogP reduction | Chemical stability (acid sensitive) |
| Difluoromethyl | ~35 | +0.20 | Acceptor / H-Bond Donor | Lipophilic H-bond donor | Potential defluorination |
Part 2: Detailed Bioisostere Analysis
The Cyclopropyl Ring: The "Unsaturated" Alkyl
The cyclopropyl group is the gold-standard bioisostere for isopropyl. While geometrically similar, the cyclopropyl ring possesses significant
-
Mechanism of Action: The
bond dissociation energy (BDE) of the cyclopropyl methine is significantly higher (~106 kcal/mol) than the isopropyl methine (~95 kcal/mol), rendering it resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450 enzymes. -
Structural Impact: The bond angle of 60° vs. 109.5° alters the vector of attached groups, potentially inducing subtle shifts in binding pose.
The Oxetane: The "Polar" Isopropyl
When lipophilicity is the primary failure mode, the oxetane (specifically oxetan-3-yl) is the superior choice.
-
Solvation: The ether oxygen is exposed, acting as a hydrogen bond acceptor. This reduces
by ~1.5 to 2.0 units compared to isopropyl. -
Metabolic Block: Like cyclopropyl, the strained ring prevents easy oxidation.
-
Warning: If placed
to a basic amine, the inductive effect of the oxygen will lower the amine's , potentially neutralizing it at physiological pH and paradoxically increasing .
Fluorinated Isosteres: and
-
Trifluoromethyl (
): Often called a "pseudo-isopropyl" due to similar volume. It is metabolically inert but highly electron-withdrawing. It is ideal when the isopropyl group sits in a purely hydrophobic pocket and electronic modulation of the scaffold is acceptable. -
Difluoromethyl (
): A "Lipophilic Hydrogen Bond Donor."[2][3] The polarized bond can act as a weak H-bond donor, mimicking interactions of hydroxyl groups while maintaining lipophilicity closer to an alkyl group.
Part 3: Decision Logic & Visualizations
Selection Decision Tree
The following diagram outlines the logical flow for selecting the appropriate bioisostere based on the specific liability of the lead compound.
Figure 1: Decision matrix for isopropyl bioisostere selection based on lead compound liabilities.
Metabolic Pathway Interception
This diagram illustrates how bioisosteres block the standard CYP450 oxidative clearance pathway of the isopropyl group.
Figure 2: Mechanistic blockade of CYP450 metabolism via bioisosteric replacement.
Part 4: Experimental Protocols
Protocol: Late-Stage Difluoromethylation of Alcohols
Context: This protocol allows for the direct conversion of a secondary alcohol (often a precursor to an isopropyl group) into a difluoromethyl bioisostere, a modern technique to rapidly access
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Reagent: Benzoxazolium salt (Activation agent)[4]
-
Photocatalyst: Ir(ppy)3 (1 mol%)
-
CF2 Source:
(Langlois reagent) or similar electrophilic source -
Solvent: DMSO/MeCN
Workflow:
-
Activation: Dissolve the alcohol (0.2 mmol) and benzoxazolium salt (1.2 equiv) in MeCN. Stir at RT for 2 hours to form the active alkoxy-intermediate.
-
Radical Generation: Add the photocatalyst and the
source. Degas the solution with sparging for 15 minutes. -
Irradiation: Irradiate with Blue LED (450 nm) for 12–24 hours. The benzoxazolium intermediate undergoes single-electron transfer (SET), fragmenting to generate the alkyl radical.[4]
-
Trapping: The alkyl radical reacts with the
source (or Cu-CF2 species if using metallaphotoredox) to install the bioisostere. -
Purification: Dilute with EtOAc, wash with brine, and purify via flash chromatography on silica gel.
Validation Criteria:
-
NMR: Look for the characteristic triplet in
NMR ( ) centered around 5.5–6.5 ppm. -
MS: Confirm mass shift (Alcohol
vs ).
Protocol: Synthesis of 3-Oxetanyl Analogs
Context: Installing the oxetane ring to replace a gem-dimethyl group.
Workflow:
-
Precursor: Start with the corresponding ketone precursor of the scaffold.
-
Reagent Preparation: Generate the 3-lithiooxetane species (if attaching to an electrophile) or use 3-oxetanone for reductive amination.
-
Route A (Reductive Amination): If the isopropyl was attached to a nitrogen. Mix amine (1.0 equiv) and oxetan-3-one (1.5 equiv) in DCM. Add
(2.0 equiv). Stir 4h. -
Route B (Coupling): For carbon-linked oxetanes, use Ni-catalyzed cross-coupling of aryl halides with oxetanyl-zinc reagents or radical coupling of oxetanyl sulfinates.
-
Part 5: References
-
Zafrani, Y. et al. The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]
-
Jeffries, B. et al. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[5][6] Beilstein Journal of Organic Chemistry.[5][7] [Link]
-
MacMillan Group. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University.[8] [Link]
-
Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Wuitschik, G. et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Denavit, V. et al. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene (Bicyclo[1.1.1]pentanes). PubMed Central. [Link]
-
Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability - Isosteres and Bioisosteres.[Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Leveraging the (1,1-Difluoro-2-methylpropyl)benzene Motif in Drug Design
Executive Summary
In modern medicinal chemistry, the (1,1-difluoro-2-methylpropyl)benzene moiety represents a high-value structural motif used to address specific "developability" challenges—primarily metabolic instability at benzylic positions and lipophilicity modulation. This guide details the rationale, physicochemical impact, and synthetic protocols for integrating this gem-difluorinated scaffold into drug candidates. It serves as a definitive protocol for medicinal chemists seeking to replace metabolically labile benzylic methylenes (-CH₂-) or carbonyls (-C=O-) with the metabolically robust, lipophilic difluoromethylene (-CF₂-) bioisostere.
Strategic Rationale: The "Benzylic Liability"
The Problem: Metabolic Soft Spots
In drug discovery, alkyl-substituted benzene rings are frequent targets for Cytochrome P450 (CYP450) enzymes. The benzylic carbon (α-position) is electronically activated, making the C-H bonds susceptible to hydrogen atom abstraction and subsequent hydroxylation.
-
Target: Isobutylbenzene derivatives (e.g., Ibuprofen analogs).
-
Mechanism: CYP-mediated benzylic hydroxylation leads to rapid clearance (high
) or toxic metabolite formation.
The Solution: Gem-Difluorination
Replacing the benzylic methylene (-CH₂-) with a difluoromethylene (-CF₂-) group creates the (1,1-difluoro-2-methylpropyl)benzene motif.
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the benzylic C-H bond (approx. 85-90 kcal/mol), effectively blocking CYP450 oxidation at this site.
-
Bioisosterism: The -CF₂- group acts as a non-classical bioisostere for both ether oxygens (-O-) and carbonyls (-C=O-), offering a unique combination of lipophilicity and polarity without the hydrogen bond acceptor capability of the carbonyl.
Physicochemical Profile & Design Logic
The incorporation of the (1,1-difluoro-2-methylpropyl)benzene motif alters the molecular landscape in predictable ways.
| Property | Parent: Isobutylbenzene (Ph-CH₂-iPr) | Analog: (1,1-Difluoro-2-methylpropyl)benzene (Ph-CF₂-iPr) | Impact on Drug Design |
| Metabolic Stability | Low (Benzylic oxidation) | High (Oxidation blocked) | Increases |
| Lipophilicity (LogP) | High | Modulated | CF₂ is lipophilic but introduces a local dipole. Often |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Lowers pKa of neighboring acidic groups (e.g., phenols, carboxylic acids on the ring). |
| Conformation | Flexible | Restricted | The van der Waals radius of F (1.47 Å) vs H (1.20 Å) restricts rotation, potentially locking bioactive conformations. |
Decision Tree for Motif Implementation
Use the following logic flow to determine if this scaffold is appropriate for your lead series:
Figure 1: Decision logic for incorporating the gem-difluorobenzylic motif.
Experimental Protocol: Synthesis of (1,1-Difluoro-2-methylpropyl)benzene
Objective: Synthesize the target motif via deoxyfluorination of the corresponding ketone (Isobutyrophenone). Reagents: Isobutyrophenone, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Safety Note: DAST and Deoxo-Fluor liberate HF upon hydrolysis and can be thermally unstable. Perform all operations in a fume hood behind a blast shield.
Reaction Scheme
Figure 2: Deoxyfluorination pathway.
Detailed Methodology
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Isobutyrophenone (1.0 eq, e.g., 5.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
-
Addition:
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Deoxo-Fluor (1.5 to 2.0 eq) dropwise via syringe. Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability, but DAST is a valid alternative if kept strictly at low temperature.
-
Catalysis (Optional): For sluggish substrates, add catalytic Ethanol (0.2 eq) or HF-pyridine to activate the fluorinating agent.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir under inert atmosphere for 16–24 hours .
-
Monitoring: Check progress via TLC (hexane/EtOAc) or LC-MS. The ketone peak should disappear.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture back to 0°C .
-
Slowly quench by adding saturated aqueous Sodium Bicarbonate (
) . Caution: Vigorous effervescence ( ) and heat evolution. -
Stir for 15 minutes until bubbling ceases.
-
-
Work-up:
-
Extract the aqueous layer with DCM (
mL). -
Combine organic layers and wash with brine.[1]
-
Dry over anhydrous
or . -
Concentrate under reduced pressure (Rotavap). Note: The product is a volatile oil; avoid high vacuum for extended periods.
-
-
Purification:
-
Purify via Silica Gel Flash Chromatography.
-
Eluent: 100% Hexanes or minimal EtOAc gradient (0-5%) as the product is highly lipophilic.
-
Application Case Studies
Case Study A: Bioisosteric Replacement in Kinase Inhibitors
-
Context: A lead kinase inhibitor contained a benzylic ketone linker that was rapidly reduced to the alcohol (chiral center liability) and glucuronidated in vivo.
-
Application: The ketone was replaced with the (1,1-difluoro-2-methylpropyl) motif.[2][3]
-
Result:
-
Metabolic Stability: Elimination of the reductive pathway.
-
Potency: Maintained binding affinity as the CF₂ group mimics the geometry of the
hybridized hydrate or transition state, while filling the hydrophobic pocket.
-
Case Study B: Modulation of pKa in CNS Agents
-
Context: A CNS drug candidate with a benzylic amine had a pKa of 9.5, leading to poor blood-brain barrier (BBB) penetration.
-
Application: Introduction of the gem-difluoro group adjacent to the amine (forming a
-difluoroamine). -
Result: The strong electron-withdrawing effect of the fluorines lowered the amine pKa to ~7.5, significantly increasing the fraction of non-ionized drug at physiological pH and improving BBB permeability.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Lal, G. S., Pez, G. P., et al. (1999).[4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[4] Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Hu, J., et al. (2015). The gem-difluoromethylene group: A unique structural motif in medicinal chemistry. MedChemComm, 6, 1775-1785. Link
-
Enamine Ltd. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry - A European Journal. Link
-
GuideChem. (2024). (1,1-Difluoro-2-methylpropyl)benzene Product Details & Properties. Link
Sources
Application Note: 19F NMR Characterization of (1,1-Difluoro-2-methylpropyl)benzene
This Application Note is designed for researchers in medicinal chemistry and structural biology. It details the acquisition, processing, and analysis of (1,1-Difluoro-2-methylpropyl)benzene using 19F NMR spectroscopy , with a specific focus on its role as a metabolically stable bioisostere.
Executive Summary
(1,1-Difluoro-2-methylpropyl)benzene (Ph-CF₂-iPr) represents a critical structural motif in modern drug design.[1] The gem-difluoro group (CF₂) often serves as a lipophilic, metabolically stable bioisostere for carbonyl (C=O) groups or benzylic methylene (CH₂) positions.[1]
Accurate characterization of this moiety is challenging due to the high sensitivity of 19F chemical shifts to local electronic environments and the potential for complex coupling patterns. This guide provides a standardized protocol for validating the Ph-CF₂-iPr motif, distinguishing it from monofluorinated impurities, and utilizing it as a probe for metabolic stability assays.
Chemical Context & Spectral Prediction
Structural Analysis
The molecule consists of a geminal difluoride group at the benzylic position, flanked by a phenyl ring and an isopropyl group.
-
Formula: C₁₀H₁₂F₂
-
Symmetry: The molecule possesses a plane of symmetry passing through the phenyl ring, the benzylic carbon, and the methine hydrogen of the isopropyl group. Consequently, the two fluorine atoms are enantiotopic and will appear as chemically equivalent (isochronous) in achiral solvents.
Predicted NMR Parameters
| Parameter | Predicted Value / Range | Description |
| Chemical Shift ( | -95 to -105 ppm | Upfield relative to Ph-CF₃ (-63 ppm) due to alkyl shielding.[1] |
| Multiplicity (Coupled) | Doublet (d) | Split by the single vicinal methine proton ( |
| Coupling Constant ( | 10 – 18 Hz | Typical for vicinal F-H coupling in acyclic systems.[1] |
| Carbon Satellites ( | ~240 – 260 Hz | Large doublet typical of |
Note: The chemical shift is referenced to CFCl₃ (
= 0 ppm).[2][3] If using internal PhCF₃ (trifluorotoluene), the signal will appear roughly 30-40 ppm upfield of the reference.
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize solvent effects, follow this preparation standard.
-
Solvent: Chloroform-d (
) is standard.[1][3] Acetone- may be used if polarity requires, but will shift peaks slightly downfield.[1] -
Concentration: 10–20 mM for routine characterization; 1–5 mM for high-sensitivity probes.[1]
-
Internal Standard (Mandatory for qNMR):
-Trifluorotoluene ( -63.72 ppm).[1] Add 10 µL of a 100 mM stock solution to the sample tube.
Acquisition Parameters (Bruker/Varian Standard)
Use the following parameter set to capture the wide spectral width of fluorine while maintaining digital resolution.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (or s2pul) | 30° flip angle prevents saturation; standard 1D.[1] |
| Spectral Width (SW) | 200 ppm (-20 to -220 ppm) | Covers Ph-CF₂ region and internal standards.[1] |
| Transmitter Offset (O1) | -100 ppm | Centers the excitation on the region of interest.[1] |
| Relaxation Delay (D1) | ≥ 5.0 s (Quantitative: 20 s) | Fluorine T1 times can be long (2-10s).[1] |
| Scans (NS) | 16 – 64 | 19F is 83% as sensitive as 1H; high signal-to-noise is easy.[1] |
| Decoupling | Inverse Gated (Optional) | Use igated for qNMR to suppress NOE but decouple protons.[1][3] |
Data Analysis & Interpretation
Signal Verification Logic
The following workflow illustrates the decision process for confirming the Ph-CF₂-iPr structure versus common synthesis byproducts (e.g., elimination to vinyl fluoride or incomplete fluorination).
Figure 1: Decision tree for structural verification of gem-difluoro benzylic systems.
Detailed Spectral Features
-
The Geminal Signal: Expect a singlet in the proton-decoupled spectrum (19F{1H}). If the signal appears as an AB quartet , it indicates the molecule has become chiral (e.g., substitution on the phenyl ring breaking symmetry) or restricted rotation is making the fluorines diastereotopic (unlikely at RT for this specific structure).
-
Proton Coupling: In the coupled spectrum, the signal splits into a doublet due to the single proton on the isopropyl group (
).-
Observation: If you see a triplet , you likely have the n-propyl isomer (Ph-CF₂-CH₂-Et) or the monofluoride (Ph-CHF-iPr).[1]
-
-
Integration: Normalized integration against the internal standard (PhCF₃, 3F) should yield a ratio of 2:3.
Case Study: Metabolic Stability Assay
The gem-difluoro group is often employed to block benzylic hydroxylation by Cytochrome P450 enzymes.
Objective: Monitor the stability of (1,1-Difluoro-2-methylpropyl)benzene in liver microsomes.
Protocol:
-
Incubation: Incubate substrate (10 µM) with human liver microsomes (HLM) and NADPH at 37°C.
-
Quench: At t=0, 15, 30, 60 min, quench aliquots with ice-cold acetonitrile containing the internal standard (
-trifluorotoluene). -
NMR Measurement: Centrifuge to remove protein. Analyze the supernatant directly via 19F NMR.
-
Result Analysis:
-
Substrate Peak: Monitor the integral of the -100 ppm doublet.
-
Metabolite Peaks: Look for the appearance of new signals.
-
References
-
Chemical Shift Database: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] Link[1][3]
-
Bioisostere Applications: Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1][3]
-
Coupling Constants: Burgess, S. J., et al. (1996). Vicinal Fluorine-Proton Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 28(6), 465-513.[1] Link[1][3]
-
Metabolic Stability: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link[1][3]
Sources
Application Note: A Scientist's Guide to HPLC Purification of Fluorinated Aromatic Compounds
Abstract
The increasing prevalence of fluorinated aromatic compounds in pharmaceuticals, agrochemicals, and material science necessitates robust and efficient purification strategies. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. However, the unique physicochemical properties imparted by fluorine, such as high electronegativity, low polarizability, and the potential for fluorous interactions, present distinct challenges and opportunities in chromatographic separation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing effective HPLC purification protocols for fluorinated aromatic compounds. We will delve into the rationale behind selecting appropriate stationary and mobile phases, offer detailed step-by-step protocols for method development and execution, and provide troubleshooting insights to overcome common purification hurdles.
Introduction: The Fluorine Factor in Chromatography
Fluorine's distinctive electronic properties significantly influence the intermolecular interactions of a molecule, thereby altering its chromatographic behavior compared to its non-fluorinated analogs. Understanding these effects is paramount for developing successful HPLC purification methods.
-
Polarity and Dipole Moments: The high electronegativity of fluorine can create strong localized dipoles within an aromatic system. This can lead to enhanced interactions with polar stationary phases or require specific mobile phase modifiers to achieve desired retention and selectivity.
-
Hydrophobicity: While often considered to increase lipophilicity, the effect of fluorine on hydrophobicity is complex. Perfluorination can lead to "fluorous" character, where the molecule is both hydrophobic and lipophobic, preferring to interact with other fluorinated molecules. This "fluorophilicity" can be exploited for unique separation selectivities.[1]
-
π-π Interactions: The electron-withdrawing nature of fluorine can modulate the electron density of an aromatic ring, affecting its ability to engage in π-π stacking interactions with stationary phases like phenyl or pentafluorophenyl (PFP) columns.[2]
These unique characteristics necessitate a departure from generic HPLC protocols and a move towards a more tailored approach for fluorinated aromatic compounds.
Strategic Selection of HPLC Components
The success of any HPLC purification hinges on the judicious selection of the stationary and mobile phases. For fluorinated aromatics, this choice is particularly critical.
Stationary Phase: Beyond C18
While traditional C8 and C18 columns are workhorses in reversed-phase HPLC, they may not always provide optimal selectivity for fluorinated compounds.[2] Consider the following specialized phases:
-
Fluorinated Stationary Phases: These phases, with bonded fluoroalkyl or fluorophenyl groups, offer an alternative selectivity based on fluorous interactions.[2][3] They can be particularly effective for separating compounds with a high degree of fluorination. The interaction between a fluorinated analyte and a fluorinated stationary phase can lead to enhanced retention and unique elution orders compared to conventional C18 columns.[2]
-
Pentafluorophenyl (PFP) Phases: PFP columns are excellent for separating aromatic compounds, especially those that are halogenated.[2] They provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering enhanced selectivity for positional isomers and compounds with subtle structural differences.[2]
-
Phenyl Phases: Standard phenyl columns can also be effective due to their ability to engage in π-π interactions with the aromatic rings of the analytes. The selectivity can be different from that of C18 phases, making them a valuable tool in method development.
Table 1: Stationary Phase Selection Guide for Fluorinated Aromatic Compounds
| Stationary Phase | Primary Interaction Mechanisms | Best Suited For |
| C18 / C8 | Hydrophobic interactions | General purpose, initial screening, less fluorinated compounds. |
| Fluorinated (Alkyl/Phenyl) | Hydrophobic and fluorous interactions | Highly fluorinated compounds, structural isomers.[2][3] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole, ion-exchange | Halogenated aromatics, positional isomers, polar aromatics.[2] |
| Phenyl | Hydrophobic and π-π interactions | Aromatic compounds, offering alternative selectivity to C18. |
Mobile Phase: The Key to Modulating Selectivity
The mobile phase composition plays a pivotal role in fine-tuning the separation of fluorinated aromatic compounds.
-
Common Reversed-Phase Solvents: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their different polarities and elution strengths can significantly impact selectivity. It is often beneficial to screen both during method development.
-
Fluorinated Alcohols as Modifiers: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), as mobile phase additives can enhance the separation of fluorinated compounds, even on conventional C8 or C18 columns.[4][5][6][7] These modifiers can improve peak shape and alter selectivity by modifying the stationary phase surface and interacting with the fluorinated analytes.
-
pH Control: For ionizable fluorinated aromatic compounds, controlling the pH of the mobile phase is crucial. Using buffers to maintain a consistent pH ensures reproducible retention times and can be used to suppress or enhance the ionization of acidic or basic functional groups, thereby altering their retention.[8]
-
Additives and Ion-Pairing Reagents: For highly polar or strongly basic/acidic fluorinated compounds, additives like trifluoroacetic acid (TFA) or ion-pairing reagents can improve peak shape and retention. However, be mindful of their compatibility with mass spectrometry if that is the intended downstream application.
Method Development Workflow: A Step-by-Step Protocol
A systematic approach to method development is essential for achieving robust and efficient purification.
Initial Scouting Phase
The goal of this phase is to quickly identify a promising set of conditions.
Protocol 1: Initial Method Scouting
-
Sample Preparation: Dissolve the crude sample in a solvent compatible with the initial mobile phase (e.g., a mixture of the mobile phase components or a stronger solvent like DMSO, followed by dilution). Filter the sample through a 0.22 µm syringe filter to remove particulates.[9][10]
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a PFP column of similar dimensions.
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or a suitable buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Run a fast scouting gradient from 5% to 95% B over 10-15 minutes.
-
Detection: Use a UV detector set at a wavelength where the compound of interest has maximum absorbance (λmax). If the λmax is unknown, a photodiode array (PDA) detector is invaluable for determining the optimal wavelength.
-
Analysis: Evaluate the chromatograms for peak shape, resolution between the target compound and major impurities, and the approximate organic solvent concentration at which the target elutes.
Diagram 1: Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Optimization Phase
Once a promising column and solvent system are identified, the next step is to refine the separation.
Protocol 2: Gradient Optimization
-
Focus the Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target compound. For example, if the compound eluted at 60% B in the scouting run, a new gradient could be 40-70% B over 20-30 minutes.
-
Adjust Flow Rate: The flow rate can be adjusted to improve resolution or reduce run time. A lower flow rate generally leads to better resolution.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity, leading to lower backpressure.[4]
-
pH and Additive Screening: If co-elution or poor peak shape persists, systematically screen different pH values (for ionizable compounds) or introduce mobile phase modifiers like TFE.
Preparative HPLC: Scaling Up for Purification
After developing an optimized analytical method, the next step is to scale up to a preparative scale to isolate the compound of interest.
Protocol 3: Preparative HPLC Purification
-
Column Selection: Choose a preparative column with the same stationary phase chemistry as the optimized analytical method. The column diameter and length will depend on the amount of sample to be purified.
-
Scale-up Calculations: Adjust the flow rate and gradient times proportionally to the change in column volume. The sample loading capacity will need to be determined empirically, starting with a small injection and gradually increasing the load.
-
Sample Loading: Dissolve the crude sample in the minimum amount of a strong solvent and dilute with the initial mobile phase if possible to avoid peak distortion.
-
Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the eluting peaks.
-
Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Diagram 2: Sample Purification and Analysis Workflow
Caption: From crude sample to pure compound.
Orthogonal Chromatography for Complex Mixtures
For particularly complex mixtures where a single reversed-phase method is insufficient, an orthogonal chromatography approach can be highly effective.[11] This involves using two different separation techniques with different retention mechanisms. A common strategy is to use normal-phase chromatography followed by reversed-phase HPLC.
Table 2: Orthogonal Chromatography Strategy
| Step | Technique | Stationary Phase | Mobile Phase | Rationale |
| 1 | Normal-Phase Flash Chromatography | Silica Gel | Non-polar (e.g., Hexane/Ethyl Acetate) | Separates based on polarity, removing highly polar or non-polar impurities. |
| 2 | Reversed-Phase HPLC | C18 or PFP | Polar (e.g., Water/Acetonitrile) | Further purifies the partially purified material based on hydrophobicity and other interactions. |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanols; column overload. | Use a mobile phase with a lower pH (for acids) or add a small amount of a competing base (e.g., triethylamine) for basic compounds. Reduce sample load. |
| Poor Resolution | Inappropriate stationary/mobile phase; gradient too steep. | Screen different columns (e.g., C18 vs. PFP). Optimize the gradient to be shallower. Try a different organic modifier (ACN vs. MeOH). |
| Variable Retention Times | Inconsistent mobile phase preparation; temperature fluctuations. | Ensure accurate mobile phase preparation and degassing.[12] Use a column oven for temperature control. |
| No Retention | Sample too polar for reversed-phase; wrong column choice. | Consider a more polar stationary phase or Hydrophilic Interaction Chromatography (HILIC). |
Conclusion
The successful HPLC purification of fluorinated aromatic compounds is an achievable goal with a systematic and informed approach. By understanding the unique properties conferred by fluorine and leveraging the diverse range of available stationary and mobile phases, researchers can develop robust and efficient purification protocols. The strategies outlined in this application note, from initial method development to preparative scale-up and troubleshooting, provide a solid framework for tackling the purification challenges presented by this important class of molecules.
References
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. [Link]
-
A review on method development by hplc. SciSpace. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
Reversed-Phase Flash Purification. Biotage. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
HPLC Method Development Step by Step. YouTube. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Agilent. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. [Link]
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed. [Link]
-
Aromatics Application. Agilent. [Link]
-
Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). Waters. [Link]
-
01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. ResearchGate. [Link]
-
Chiral HPLC for effective enantiomer separation. ResearchGate. [Link]
-
HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. National Institutes of Health. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]
-
Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. MDPI. [Link]
-
Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. National Institutes of Health. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Environmental Protection Agency. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
-
Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces (HPS). Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]
-
Detector Technology Background. Waters Corporation. [Link]
-
Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Agilent. [Link]
-
The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. PubMed. [Link]
-
HPLC Troubleshooting Guide. Phenomenex. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]
-
Advances in fluorine-containing materials for sample preparation in the food field. Royal Society of Chemistry. [Link]
Sources
- 1. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. santaisci.com [santaisci.com]
- 12. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
catalytic methods for the synthesis of difluorinated compounds
Application Note: Catalytic Architectures for the Synthesis of Difluorinated Motifs
Introduction: The Difluoromethylene Bioisostere
In modern medicinal chemistry, the difluoromethylene group (
-
Lipophilicity Modulation: Unlike the polar carbonyl,
increases lipophilicity ( ), enhancing membrane permeability. -
Metabolic Stability: The
bond (approx. 116 kcal/mol) blocks oxidative metabolism at labile sites (e.g., benzylic positions). -
Hydrogen Bonding: The
group acts as a weak hydrogen bond donor, a unique property among fluorinated alkyls, often improving binding affinity to protein targets.
This guide details three robust, catalytic protocols for installing these motifs, moving beyond stoichiometric classical reagents (e.g., DAST) to controllable, catalytic architectures.
Strategic Decision Matrix
Selecting the correct catalytic manifold depends heavily on the substrate electronic bias and the desired connectivity.
Figure 1: Strategic selection guide for catalytic difluorination based on substrate class.
Detailed Protocols
Protocol A: Photoredox C-H Difluoromethylation of Heteroarenes
Best for: Late-stage functionalization of medicinal heterocycles (pyridines, quinolines).
Mechanism:
This method utilizes a "Minisci-type" radical addition. A photocatalyst reduces a difluoromethyl source to generate the electrophilic
Reagents:
-
CF2H Source: Zinc difluoromethanesulfinate (DFMS,
) or Difluoromethyl sulfones. -
Photocatalyst:
(Ir-F). -
Oxidant: Tert-butyl hydroperoxide (TBHP) or Persulfate (if using oxidative quenching cycles).
Step-by-Step Methodology:
-
Setup: In an 8 mL vial equipped with a magnetic stir bar, charge Heteroarene (0.5 mmol, 1.0 equiv), DFMS (1.5 equiv), and Ir-F catalyst (1 mol%).
-
Solvent System: Add DMSO:Water (3:1 ratio, 0.2 M concentration). Note: Water is critical for solubilizing the zinc salt and facilitating proton transfer.
-
Acidification: Add TFA (1.0 equiv) to activate the sulfinate.
-
Irradiation: Sparge with
for 10 mins. Seal and irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature. -
Workup: Dilute with ethyl acetate, wash with saturated
(to neutralize TFA), then brine. Dry over and concentrate. -
Purification: Silica gel chromatography. Note: Difluoromethyl groups are polar; expect retention times similar to the parent heterocycle.
Self-Validating Check:
-
Color Change: Reaction mixture often turns from yellow to dark orange/brown upon irradiation.
-
NMR: Look for the characteristic triplet of the
proton in NMR ( 6.0–7.0 ppm, Hz).
Protocol B: Ni-Catalyzed Reductive Cross-Coupling
Best for: Installing difluoroalkyl chains onto aryl halides (Ar-Br
Mechanism:
This protocol bypasses the need for unstable organometallic reagents (like
Reagents:
-
Substrates: Aryl Bromide (1.0 equiv) + Difluoroalkyl bromide (
, 1.5 equiv). -
Catalyst:
(10 mol%). -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%).
-
Reductant: Manganese powder (
, 3.0 equiv). -
Additive:
(1.0 equiv) or TMSCl (activates the Mn surface).
Step-by-Step Methodology:
-
Glovebox/Schlenk: Flame-dry a Schlenk tube. Under Argon, add
, dtbbpy, and Mn powder. -
Activation: Add DMA (anhydrous). Stir for 10-15 mins until the solution turns deep green/black (indicative of active Ni-ligand complex).
-
Addition: Add Aryl Bromide and Difluoroalkyl bromide via syringe.
-
Reaction: Heat to 60 °C for 12 hours.
-
Quench: Cool to RT. Filter through a pad of Celite to remove excess Mn.
-
Analysis: The
bond formation is sensitive to sterics. Ortho-substituted aryl halides may require higher catalyst loading (20 mol%).
Protocol C: Copper-Catalyzed Difluorocarbene Insertion (Epoxide to Oxetane)
Best for: Creating
Context: A breakthrough 2025 method enables the ring expansion of epoxides using in situ generated difluorocarbene, stabilized by a copper catalyst.[1]
Reagents:
-
Carbene Source:
(TMS-bromodifluoromethane) or TFDA. -
Catalyst:
or (10 mol%). -
Base: NaI (activator) / mild base.
Methodology:
-
Mix: Combine Epoxide (1.0 equiv) and Cu catalyst in THF.
-
Slow Addition: Add the difluorocarbene precursor slowly (over 2 hours) at elevated temperature (60-80°C). Slow addition prevents carbene dimerization (formation of tetrafluoroethylene).
-
Mechanism: The Cu-carbene species attacks the epoxide oxygen, followed by ring opening and closure to the 4-membered oxetane.
Expertise & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Hydrodefluorination (Product has -CHF- instead of -CF2-) | Presence of H-sources or | Ensure strictly anhydrous solvents (Protocol B). In Ni-catalysis, switch to a more rigid bidentate ligand to prevent |
| Low Conversion (Photoredox) | Oxygen quenching of the excited state. | Degas the solvent rigorously (freeze-pump-thaw is superior to sparging). |
| Carbene Dimerization (Protocol C) | Carbene concentration too high. | Use a syringe pump for the addition of the carbene precursor. |
| Regioselectivity Issues (Protocol A) | Multiple electron-deficient sites. | Radical addition is governed by electronics. Block the most acidic position or use solvent effects (e.g., add acid) to protonate basic nitrogens, altering the electronics. |
Mechanistic Visualization (Protocol A)
The following diagram illustrates the photoredox cycle for C-H difluoromethylation, highlighting the critical Single Electron Transfer (SET) steps.
Figure 2: Photoredox catalytic cycle for radical C-H difluoromethylation.
References
-
Nickel-catalyzed reductive cross-coupling of monofluoroalkyl triflates with aryl halides. Organic Chemistry Frontiers, 2025.
-
A novel method to synthesise fluorinated drug compounds (Epoxide to Oxetane). Nature Chemistry / EurekAlert, 2025.
-
Difluoromethylation Reagents: Access to Difluoromethyl Arenes through Palladium Catalysis. Organic Letters, 2024.
-
Photoredox C–H 18F-difluoromethylation of N-containing heteroarenes. ResearchGate / MDPI, 2024.
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC, 2021.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021.
Sources
Application Note: Metabolic Stability Assessment of (1,1-Difluoro-2-methylpropyl)benzene
Subtitle: Validating gem-Difluoro Substitution as a Metabolic Blocking Strategy in Lead Optimization
Executive Summary
This technical guide details the protocol for utilizing (1,1-Difluoro-2-methylpropyl)benzene (CAS: Variable/Generic Structure Ref) as a model substrate in metabolic stability assays. This compound serves as a critical reference standard for medicinal chemists and DMPK scientists to quantify the "Fluorine Effect"—the extension of metabolic half-life (
The protocol focuses on liver microsome incubation (human/rat), addressing specific challenges associated with lipophilic fluorinated aromatics , including volatility management, non-specific binding (NSB), and LC-MS/MS quantification.
Scientific Background & Mechanism[1][2][3]
The "Benzylic Soft Spot" Problem
In drug discovery, benzylic carbons (adjacent to an aromatic ring) are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The stability of the benzylic radical facilitates Hydrogen Atom Transfer (HAT) to the high-valent Iron-Oxo species (
The gem-Difluoro Solution
Replacing benzylic protons with a gem-difluoro group (
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 98 kcal/mol), rendering H-abstraction energetically unfavorable. -
Steric/Electronic Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), creating steric hindrance while the electronegativity reduces electron density available for oxidative attack.
(1,1-Difluoro-2-methylpropyl)benzene acts as the stable analog of Isobutylbenzene . Where isobutylbenzene undergoes rapid benzylic hydroxylation, the difluoro analog forces metabolic switching to less favorable sites (e.g., aromatic ring hydroxylation or distal
Mechanistic Pathway Diagram
Figure 1: Mechanistic comparison of metabolic fate. The gem-difluoro group blocks the primary metabolic route, forcing slower secondary pathways.
Experimental Protocol: Microsomal Stability Assay
Materials & Reagents[4][5]
-
Test Compound: (1,1-Difluoro-2-methylpropyl)benzene (Purity >95%).
-
Control Compound: Isobutylbenzene (to demonstrate the shift in stability).
-
Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) or solid NADPH.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).
Critical Pre-Assay Considerations
-
Volatility: This compound is a relatively small, lipophilic molecule. Evaporation is a major risk at 37°C.
-
Action: Use 96-well plates with heat-sealing aluminum foil or individual glass HPLC vials with crimp caps. Do not use standard loose plastic lids.
-
-
Solubility/NSB: The
group increases lipophilicity ( ).-
Action: Minimize plastic contact time. Use low-binding plates if available. Ensure final organic solvent (DMSO) concentration is <0.5% to prevent enzyme inhibition.
-
Step-by-Step Workflow
Phase 1: Preparation
-
Stock Solution: Prepare a 10 mM stock of (1,1-Difluoro-2-methylpropyl)benzene in DMSO.
-
Intermediate: Dilute to 100
M in Phosphate Buffer (this may require a stepwise dilution to prevent precipitation). -
Microsome Mix: Thaw microsomes on ice. Dilute to 1.25 mg/mL in Phosphate Buffer.
Phase 2: Incubation (The Reaction)
Perform in triplicate.
-
Pre-incubation: In a sealed plate/vial, combine:
-
450
L Microsome Mix. -
5
L Test Compound Intermediate (Final conc: 1 M). -
Allow to equilibrate at 37°C for 5 minutes.
-
-
Initiation: Add 45
L of 10 mM NADPH solution (start timer).-
Final Reaction Volume: 500
L. -
Final Protein Conc: 0.5 mg/mL.[2]
-
-
Sampling: At designated time points (
min), remove 50 L aliquots.
Phase 3: Quench & Extraction
-
Quench: Immediately transfer the 50
L aliquot into a plate containing 150 L ice-cold ACN (with Internal Standard). -
Precipitation: Centrifuge at 4,000 rpm (or 3000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Supernatant: Transfer 100
L of supernatant to a fresh analysis plate. Add 100 L water to match initial mobile phase conditions.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay ensuring volatile compound retention.
Analytical Conditions (LC-MS/MS)
Fluorinated compounds require specific MS tuning. The C-F bond is stable, but fragmentation often involves neutral loss of HF (20 Da) or cleavage of the alkyl chain.
| Parameter | Setting / Recommendation |
| Ionization Mode | ESI Positive (or APCI if sensitivity is low due to lack of basic nitrogen). |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm). |
| Mobile Phase A | Water + 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid. |
| Gradient | 5% B to 95% B over 2.5 min (Lipophilic compound elutes late). |
| MRM Transition | Precursor: [M+H]+ or [M+NH4]+ Product: Look for tropylium ion analogs or loss of the isopropyl group. Note: If [M+H]+ is unstable, monitor the radical cation [M]+ in APCI. |
Data Analysis & Interpretation
Calculations
Plot the Natural Log (ln) of the % Parent Remaining vs. Time. The slope of the linear regression (
-
Elimination Rate Constant (
): Slope of the line. -
Half-life (
): -
Intrinsic Clearance (
):
Expected Results (Validation Criteria)
| Compound | Expected | Interpretation |
| Isobutylbenzene | < 15 min | High Clearance. Rapid benzylic oxidation. |
| (1,1-Difluoro...) | > 60 min | Low/Medium Clearance. Successful metabolic blocking. |
| Testosterone | ~ 15-20 min | Assay Control (High Clearance). |
Interpretation: If the Difluoro compound shows a
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
Application Note: A Computational Scientist's Guide to Modeling (1,1-Difluoro-2-methylpropyl)benzene Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of fluorine atoms, particularly the gem-difluoroalkyl group, is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1] The (1,1-Difluoro-2-methylpropyl)benzene moiety serves as an excellent case study for exploring the complex non-covalent interactions that govern molecular recognition. This guide provides a comprehensive, technically-grounded framework for the computational modeling of this and similar fluorinated motifs. We will detail a multi-tiered approach, beginning with high-accuracy quantum mechanical characterization, proceeding to classical molecular dynamics simulations, and culminating in advanced free energy calculations to provide a holistic understanding of the molecule's behavior in a biological context.
Foundational Concepts: The Unique Nature of the gem-Difluoroalkyl Group
Before embarking on computational protocols, it is crucial to understand the physicochemical properties imparted by the C-F bond. The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, yet the overall molecular dipole of a gem-difluoro group (CF2) is nuanced. This group acts as a weak hydrogen bond acceptor and can participate in a range of subtle but significant non-covalent interactions, including dipole-dipole, C-F···H-C, and other electrostatic interactions that are often poorly described by standard molecular mechanics force fields.[2] The conformational effects of gem-difluorination can also be significant, altering the preferred geometry of molecules and influencing their binding to target proteins.[3][4]
Accurate modeling, therefore, hinges on correctly capturing this unique electronic and steric profile. A failure to do so can lead to erroneous predictions of binding modes and affinities.
The Multi-Scale Modeling Workflow
A robust computational investigation of (1,1-Difluoro-2-methylpropyl)benzene requires a workflow that bridges the accuracy of quantum mechanics (QM) with the sampling efficiency of molecular mechanics (MM).
Sources
- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Gem-Difluorination of Carbonyls using Deoxo-Fluor®
Technical Guide & Standard Operating Procedures
Executive Summary
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) has superseded Diethylaminosulfur trifluoride (DAST) as the standard reagent for nucleophilic deoxofluorination.[1][2][3] While DAST is notorious for its thermal instability and explosive decomposition at relatively low temperatures, Deoxo-Fluor offers a significantly improved safety profile without compromising reactivity.[4]
This guide details the application of Deoxo-Fluor for converting aldehydes and ketones into gem-difluorides (
Chemical Profile & Stability Analysis
The primary driver for adopting Deoxo-Fluor is safety during scale-up. While both reagents perform similar chemistry, their decomposition thermodynamics differ drastically.[9]
Table 1: Comparative Thermal Stability (DAST vs. Deoxo-Fluor)
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| CAS Number | 38078-09-0 | 202289-38-1 |
| Physical State | Yellow liquid (fumes in air) | Yellow/Orange liquid (fumes in air) |
| Decomp.[1][3][9] Onset ( | ~140°C (Violent/Instantaneous) | ~140°C (Slow/Gradual) |
| Decomp. Energy ( | -1700 J/g (High Hazard) | -1100 J/g (Moderate Hazard) |
| Safe Process Limit | < 50°C recommended | < 80–90°C recommended |
| Hydrolysis Product | HF + Diethylamine + SO₂ | HF + Bis(2-methoxyethyl)amine + SO₂ |
Critical Insight: Although both decompose around 140°C, Deoxo-Fluor's decomposition is slower and less energetic, preventing the "runaway" shockwave effect seen with DAST. However, anhydrous conditions are non-negotiable for both; contact with water releases HF gas instantly.
Mechanism of Action
The gem-difluorination proceeds via a two-step nucleophilic substitution. Understanding this mechanism is vital for troubleshooting sluggish reactions.
-
Activation: The carbonyl oxygen attacks the sulfur center, eliminating HF (or amine) to form an activated oxy-aminosulfur intermediate.
-
Fluorination: A fluoride ion attacks the carbocationic center (or via
on primary carbons), releasing the sulfonamide byproduct.
Figure 1: Mechanistic pathway of nucleophilic fluorination. Note that the second step (C-F bond formation) is often the rate-determining step for electron-poor ketones.
Optimization & Catalysis Strategies
Standard conditions (DCM, Room Temp) work for aldehydes. However, ketones—especially diaryl ketones—often stall.
The "Ethanol Trick" (In-Situ Catalysis)
Pure Deoxo-Fluor is sometimes too stable. It requires trace HF to initiate the reaction cycle.
-
Problem: Freshly distilled Deoxo-Fluor in ultra-dry solvents may react sluggishly.
-
Solution: Add 0.5 - 1.0 equivalents of Ethanol .
-
Mechanism: Ethanol reacts with Deoxo-Fluor to generate HF in situ. This HF protonates the carbonyl oxygen, making it more susceptible to attack by the sulfur species.
Solvent Selection Guide
| Solvent | Boiling Point | Application | Note |
| Dichloromethane (DCM) | 40°C | Aldehydes, Cyclic Ketones | Standard choice. Easy workup. |
| Chloroform | 61°C | Mid-range substrates | Allows slightly higher temps than DCM. |
| Toluene | 110°C | Diaryl Ketones, Sterically Hindered | Allows heating to 80-90°C. Do not exceed 100°C. |
| THF/Ether | Various | AVOID | Lewis basic solvents can inhibit the reagent. |
Standard Operating Procedures (Protocols)
Safety Pre-Requisites[3][7]
-
PPE: Face shield, neoprene gloves, lab coat.
-
Vessel: Teflon (PFA/FEP) vessels are preferred to prevent glass etching, but borosilicate glass is acceptable for short reaction times (<24h) if strictly anhydrous.
-
Environment: Functioning fume hood (HF gas risk).
Protocol A: Standard Deoxofluorination (Aldehydes & Reactive Ketones)
Target: Aliphatic aldehydes, cyclohexanones, unprotected sugar derivatives.
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.
-
Solvation: Dissolve substrate (1.0 mmol) in anhydrous DCM (3 mL).
-
Addition: Cool to 0°C . Add Deoxo-Fluor (1.5 – 2.0 equiv) dropwise via syringe.
-
Note: Evolution of fumes is normal; ensure good venting.
-
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check TLC. If stalled, proceed to Protocol C.
-
Quench: See Section 6 (Critical).
Protocol B: Thermal Activation (Hindered/Aromatic Ketones)
Target: Benzophenones, electron-deficient ketones.
-
Setup: Use a heavy-walled glass pressure vessel or standard flask with reflux condenser (under
). -
Solvation: Dissolve substrate in anhydrous Toluene (concentration ~0.5 M).
-
Addition: Add Deoxo-Fluor (2.0 – 3.0 equiv) at RT.
-
Heating: Heat oil bath to 80–90°C .
-
Warning: Do not exceed 100°C. Although Deoxo-Fluor is stable to 140°C, the margin of error decreases rapidly above 100°C.
-
-
Duration: Reaction may require 16–48 hours.
-
Workup: Cool to RT before quenching.
Protocol C: Lewis Acid Catalysis (The "Ethanol Trick")
Target: Substrates that fail Protocol A but are heat-sensitive.
-
Setup: Standard anhydrous setup (DCM solvent).
-
Addition 1: Add Deoxo-Fluor (2.0 equiv) at 0°C.
-
Addition 2: Add anhydrous Ethanol (0.2 – 0.5 equiv) dropwise.
-
Observation: You will see immediate gas evolution (HF generation).
-
-
Reaction: Stir at RT. The generated HF activates the fluorinating agent.
-
Alternative: For extremely tough substrates, use SbCl₃ (5 mol%) or BF₃·OEt₂ as the catalyst instead of ethanol.
Critical Workup: Quenching & Purification
Improper quenching of fluorinating agents is a common cause of laboratory accidents.
-
Dilution: Dilute the reaction mixture with excess DCM.
-
The "Reverse Quench" (Safest):
-
Prepare a beaker with saturated Sodium Bicarbonate (
) solution mixed with ice. -
Slowly pour the reaction mixture into the bicarbonate solution with vigorous stirring.
-
Why? Adding water to the reagent can cause localized overheating and rapid HF release.
-
-
Neutralization: Stir until bubbling ceases (CO₂ evolution). Ensure aqueous layer pH is roughly 7-8.
-
Extraction: Separate layers. Wash organic layer with 1M HCl (if amine byproducts interfere), then water, then brine.
-
Purification: Dry over
. Concentrate. Silica gel chromatography is generally stable for gem-difluorides.
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common fluorination failures.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[1][2] The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides.[7][8] The Journal of Organic Chemistry, 65(16), 4830–4832.[7]
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Antimony(III) Halides/Deoxo-Fluor. Synthesis, 2002(17), 2561–2578.
-
Organic Chemistry Portal. Deoxo-Fluor Reagent Profile and Reactivity.
Sources
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Deoxofluor - Enamine [enamine.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): A facile synthesis of gem-difluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 9. Simpler fluorine chemistry [soci.org]
Application Notes and Protocols for the Synthesis of Derivatives from (1,1-Difluoro-2-methylpropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Gem-Difluoroalkyl Motif in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The gem-difluoroalkyl group (CF2), in particular, offers a unique combination of properties that can significantly enhance the pharmacological profile of a drug candidate. It can act as a bioisostere for carbonyl groups, improve metabolic stability by blocking sites of oxidation, and modulate physicochemical properties such as lipophilicity and pKa. The starting material, (1,1-Difluoro-2-methylpropyl)benzene, serves as a valuable scaffold for the synthesis of a diverse range of novel compounds with potential therapeutic applications.
This guide provides detailed protocols and the underlying scientific rationale for the synthesis of various derivatives from (1,1-Difluoro-2-methylpropyl)benzene, focusing on strategic modifications of the aromatic ring.
Section 1: Direct Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution
The (1,1-Difluoro-2-methylpropyl) group is a strongly deactivating group due to the high electronegativity of the two fluorine atoms, which withdraw electron density from the benzene ring through a negative inductive effect (-I). This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene, often requiring harsher reaction conditions. The group's electronic nature directs incoming electrophiles primarily to the meta position.[1][2]
Meta-Nitration of (1,1-Difluoro-2-methylpropyl)benzene
Nitration is a fundamental EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. The nitro group can then be a versatile handle for further transformations, such as reduction to an amine.
Causality of Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids is crucial for generating the highly reactive nitronium ion (NO2+), the electrophile in this reaction.[3][4] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[5][6] Due to the deactivated nature of the starting material, elevated temperatures are necessary to achieve a reasonable reaction rate.
Experimental Protocol:
-
To a stirred solution of (1,1-Difluoro-2-methylpropyl)benzene (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL per gram of starting material) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1,1-Difluoro-2-methylpropyl)-3-nitrobenzene.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (1,1-Difluoro-2-methylpropyl)benzene |
| Reagents | Conc. HNO3, Conc. H2SO4 |
| Temperature | 50-60 °C |
| Expected Product | 1-(1,1-Difluoro-2-methylpropyl)-3-nitrobenzene |
| Typical Yield | 60-75% |
Reaction Workflow:
Caption: Nitration of (1,1-Difluoro-2-methylpropyl)benzene.
Meta-Bromination of (1,1-Difluoro-2-methylpropyl)benzene
Halogenation, specifically bromination, introduces a bromine atom onto the aromatic ring, which can serve as a key handle for subsequent cross-coupling reactions.
Causality of Experimental Choices: Bromine itself is not electrophilic enough to react with the deactivated ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr3), is required to polarize the Br-Br bond, creating a more potent electrophile.[7][8] The iron is often added in the form of iron filings, which are converted in situ to FeBr3 by bromine.
Experimental Protocol:
-
Place (1,1-Difluoro-2-methylpropyl)benzene (1.0 eq) and iron filings (0.1 eq) in a round-bottom flask equipped with a dropping funnel and a gas outlet to a trap (to neutralize the HBr gas evolved).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Slowly add bromine (1.1 eq) dropwise to the stirred mixture at room temperature.
-
After the addition, stir the mixture at room temperature or gently heat to 40-50 °C until the bromine color disappears.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Dilute the mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by vacuum distillation or column chromatography to yield 1-Bromo-3-(1,1-difluoro-2-methylpropyl)benzene.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (1,1-Difluoro-2-methylpropyl)benzene |
| Reagents | Br2, Fe |
| Temperature | 25-50 °C |
| Expected Product | 1-Bromo-3-(1,1-difluoro-2-methylpropyl)benzene |
| Typical Yield | 70-85% |
Reaction Workflow:
Caption: Bromination of (1,1-Difluoro-2-methylpropyl)benzene.
Section 2: Diversification via Palladium-Catalyzed Cross-Coupling Reactions
While direct EAS is limited to meta-substitution, the introduction of a halogen handle opens the door to a vast array of derivatives through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl/vinyl groups by coupling an organoboron reagent with an aryl halide.
Causality of Experimental Choices: This reaction requires a palladium catalyst, often in the form of Pd(PPh3)4 or a combination of a palladium precursor like Pd(OAc)2 and a phosphine ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K2CO3, Cs2CO3) is essential for the transmetalation step. A mixture of solvents, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol (General):
-
To a degassed mixture of 1-Bromo-3-(1,1-difluoro-2-methylpropyl)benzene (1.0 eq), a boronic acid or boronic ester (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1), add a palladium catalyst like Pd(PPh3)4 (0.03 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to obtain the desired coupled product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1-Bromo-3-(1,1-difluoro-2-methylpropyl)benzene |
| Reagents | Aryl/Alkyl-B(OH)2, Pd(PPh3)4, K2CO3 |
| Temperature | 80-100 °C |
| Expected Product | Aryl/Alkyl substituted derivative |
| Typical Yield | 65-90% |
Reaction Workflow:
Caption: Suzuki-Miyaura coupling of the bromo-derivative.
Section 3: Advanced Strategies: Direct C-H Functionalization
Direct C-H functionalization is an emerging and powerful strategy that avoids the pre-functionalization of the aromatic ring (e.g., halogenation). These methods offer improved atom economy and can sometimes provide different regioselectivity compared to classical EAS.
Causality of Experimental Choices: Palladium-catalyzed C-H activation often involves a Pd(II) catalyst that can coordinate to the arene. The presence of fluorine substituents can enhance the reactivity of the ortho C-H bonds towards metalation.[9] Ligands play a crucial role in catalyst activity and selectivity. Oxidants are often required to regenerate the active catalyst.
Hypothetical Protocol for C-H Arylation (based on analogous systems):
-
In a glovebox, combine (1,1-Difluoro-2-methylpropyl)benzene (1.0 eq), an aryl halide (e.g., iodobenzene, 1.5 eq), Pd(OAc)2 (0.05 eq), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 eq), and a base/additive (e.g., Ag2CO3 or K2CO3, 2.0 eq) in a sealed tube.
-
Add a high-boiling point solvent such as DMA or NMP.
-
Remove the tube from the glovebox and heat to 120-150 °C.
-
Monitor the formation of the biaryl product by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | (1,1-Difluoro-2-methylpropyl)benzene |
| Reagents | Aryl-X, Pd(OAc)2, Ligand, Base |
| Temperature | 120-150 °C |
| Expected Product | Biaryl derivative |
| Typical Yield | Highly variable, optimization required |
Conceptual Workflow:
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support: Optimization of Reaction Conditions for (1,1-Difluoro-2-methylpropyl)benzene Synthesis
Ticket ID: #GEM-F2-ISO-001 Subject: Optimization of Deoxofluorination for Sterically Hindered Benzylic Ketones Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Group
Executive Summary
The synthesis of (1,1-difluoro-2-methylpropyl)benzene involves the gem-difluorination of isobutyrophenone . This transformation is chemically challenging due to two competing factors:
-
Steric Hindrance: The bulky isopropyl group adjacent to the carbonyl center retards nucleophilic attack by fluoride.
-
Elimination Susceptibility: The presence of a
-hydrogen on the tertiary carbon of the isopropyl group makes the intermediate highly prone to elimination, yielding the vinyl fluoride byproduct (1-fluoro-2-methyl-1-phenylprop-1-ene) rather than the desired gem-difluoride.
This guide outlines the optimized protocol using XtalFluor-E® , which offers superior thermal stability and selectivity over legacy reagents like DAST.
Module 1: Reagent Selection & Critical Comparison
For this specific substrate, reagent selection dictates the ratio of substitution (product) to elimination (byproduct).
| Feature | XtalFluor-E® (Recommended) | DAST / Deoxo-Fluor® (Legacy) |
| Chemical Identity | (Diethylamino)difluorosulfonium tetrafluoroborate | (Diethylamino)sulfur trifluoride |
| Physical State | Crystalline Solid (Salt) | Liquid |
| Thermal Stability | High (Dec. > 200°C) | Low (Explosive hazard > 90°C) |
| Free HF Content | Negligible (Requires exogenous HF source) | High (Generates free HF in situ) |
| Selectivity | High (Reduced elimination) | Low (High elimination on hindered substrates) |
| Stoichiometry | Requires promoter (e.g., Et₃N·3HF) | Standalone reagent |
Module 2: Optimized Experimental Protocol
Method: Modified Nucleophilic Fluorination using XtalFluor-E and Amine-HF Promoters.
Reaction Setup[1][2][3][4][5][6][7]
-
Substrate: Isobutyrophenone (1.0 equiv)
-
Reagent: XtalFluor-E (1.5 – 2.0 equiv)
-
Promoter: Et₃N·3HF (Triethylamine trihydrofluoride) (2.0 – 3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge XtalFluor-E (1.5 equiv) inside a glovebox or under a rapid stream of nitrogen.
-
Solvation: Add anhydrous DCM (0.5 M concentration relative to substrate).
-
Activation: Cool the suspension to 0 °C using an ice bath. Add Et₃N·3HF (2.0 equiv) dropwise. Note: The salt may not fully dissolve immediately.
-
Addition: Add isobutyrophenone (1.0 equiv) dropwise to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23 °C) . Stir for 12–24 hours.
-
Checkpoint: Monitor by ¹⁹F NMR. The product signal typically appears around -90 to -110 ppm (quartet-like splitting due to isopropyl coupling).
-
-
Quench: Cool to 0 °C. Quench carefully with 5% aqueous NaHCO₃ . Caution: Gas evolution (CO₂) will occur.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography using Hexanes/EtOAc (98:2). The non-polar difluoride elutes early; the ketone and vinyl fluoride elute later.
Module 3: Troubleshooting & FAQ
Q1: I am observing a significant amount of vinyl fluoride (elimination product). How do I suppress this?
Diagnosis: The carbocationic intermediate is deprotonating at the
-
Switch Promoter: Change Et₃N·3HF to Et₃N·2HF or DBU-HF complexes. A less acidic medium can sometimes reduce elimination rates.
-
Temperature Control: Do not heat the reaction. While heat drives conversion for hindered ketones, it exponentially increases elimination. Keep at RT.
-
Reagent Change: If using DAST, switch to XtalFluor-E immediately. DAST is notorious for elimination in systems with
-hydrogens.
Q2: The reaction is stalled at 50% conversion after 24 hours.
Diagnosis: Steric bulk of the isopropyl group is preventing the formation of the active sulfur-oxygen intermediate. Corrective Action:
-
Lewis Acid Catalyst: Add 5 mol% ZnCl₂ or BF₃·OEt₂ . This activates the carbonyl oxygen, facilitating the initial attack of the sulfur species.
-
Concentration: Increase reaction concentration to 1.0 M.
Q3: Why do you recommend XtalFluor-E over Deoxo-Fluor?
Insight: Deoxo-Fluor is thermally more stable than DAST but still liquid and difficult to handle. XtalFluor-E is a salt; it does not release HF until the promoter is added. This "on-demand" generation of the active fluorinating species allows for a more controlled reaction profile, critical for hindered substrates where the intermediate lives longer and is prone to side reactions.
Module 4: Mechanistic Visualization
The following diagram illustrates the critical bifurcation point between the desired gem-difluorination and the undesired elimination pathway.
Figure 1: Mechanistic pathway showing the competition between nucleophilic fluorination (Green) and proton elimination (Red).
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
-
Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][2] The Journal of Organic Chemistry, 40(5), 574–578.
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[3]
Sources
Technical Support Center: Stability & Handling of (1,1-Difluoro-2-methylpropyl)benzene
[1]
Product Class: Benzylic Gem-Difluorides Primary Application: Carbonyl Bioisostere / Metabolic Blocker Critical Sensitivity: Acid-Catalyzed Hydrolysis & Elimination[1]
Core Stability Analysis
The gem-difluoromethylene group (
The electron-donating nature of the aromatic ring, combined with the ability of fluorine lone pairs to stabilize carbocations (via resonance), facilitates the rupture of the C-F bond in the presence of protons or Lewis acids.
Key Degradation Pathways[1][2]
Troubleshooting Guide (FAQ)
Q1: I am observing the formation of a ketone (Isobutyrophenone) during my reaction workup. Why?
Diagnosis: You likely exposed the compound to an acidic aqueous environment (pH < 4) or a Lewis acid catalyst.[1]
Mechanism: The degradation follows an
Q2: Can I purify this compound using standard Silica Gel chromatography?
Risk Assessment: Moderate Risk. Standard silica gel is slightly acidic (pH 4–5).[1] While (1,1-difluoro-2-methylpropyl)benzene is reasonably robust, prolonged exposure on a silica column—especially if "stalled" or run slowly—can induce hydrolysis.[1] Solution:
-
Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.
-
Alternative: Use neutral Alumina or reverse-phase chromatography (at neutral/basic pH).[1]
Q3: I see a new alkene peak in the proton NMR ( 5.5-6.5 ppm region is clear, but methyl signals shifted). What is happening?
Diagnosis: Acid-catalyzed dehydrofluorination (Elimination).[1] Context: If you are using a non-nucleophilic strong acid (e.g., TfOH, H2SO4) in the absence of water, the carbocation intermediate cannot be trapped by water. Instead, it ejects a proton from the adjacent tertiary carbon (isopropyl group) to form a vinyl fluoride . Prevention: Ensure water is present during any necessary acidic quench to favor the ketone (easier to separate) or, ideally, avoid strong acid exposure entirely.
Mechanistic Visualization
The following diagrams illustrate the competing pathways for degradation.
Pathway A: Acid-Catalyzed Hydrolysis (Ketone Formation)[1]
Caption: Figure 1. Stepwise hydrolysis mechanism driven by the stabilization of the
Pathway B: Elimination vs. Substitution Decision Tree
Caption: Figure 2.[1][2] Influence of solvent conditions on the degradation outcome (Hydrolysis vs. Elimination).
Experimental Protocols
Protocol A: Stability Assessment (Simulated Workup)
Before scaling up a reaction involving this intermediate, perform this rapid stability check.
-
Preparation: Dissolve 10 mg of (1,1-Difluoro-2-methylpropyl)benzene in 0.6 mL of solvent (CDCl3 or DMSO-d6).
-
Baseline: Acquire a
NMR spectrum. (Expected: Singlet or AB quartet around -90 to -110 ppm).[1] -
Challenge: Add 10
L of the acid relevant to your process (e.g., 1M HCl or TFA). Shake vigorously for 1 minute. -
Observation: Re-acquire
NMR immediately and after 1 hour.-
Pass: Fluorine signal remains unchanged.
-
Fail: Disappearance of signal (fluoride ion formation) or shift to vinyl fluoride region (-110 to -130 ppm).[1]
-
Protocol B: Safe Quenching of Reactions
If your synthesis step requires acidic reagents (e.g., deprotection of a BOC group elsewhere in the molecule), follow this quenching procedure to preserve the gem-difluoro group.
-
Cooling: Cool the reaction mixture to 0°C or -10°C.
-
Buffer: Do not quench directly with water or 1M HCl. Use a buffered solution:
-
Extraction: Extract immediately into an organic solvent (EtOAc or DCM).[1]
-
Wash: Wash the organic layer with Brine to remove residual acid traces.
-
Drying: Use
(neutral) rather than (slightly acidic/Lewis acidic nature can sometimes be problematic with highly sensitive substrates, though rare).[1]
Solvent & Reagent Compatibility Matrix
| Reagent Class | Example | Compatibility | Notes |
| Protic Acids (Dilute) | 1M HCl, Acetic Acid | ⚠️ Caution | Stable for short durations at 0°C; degrades at RT.[1][3] |
| Protic Acids (Strong) | conc. H2SO4, TfOH | ❌ Incompatible | Rapid decomposition to ketone or vinyl fluoride.[3] |
| Lewis Acids | AlCl3, BF3[3]·OEt2, TiCl4 | ❌ Incompatible | Activates C-F bond immediately.[3] |
| Bases | NaOH, K2CO3, Et3N | ✅ Compatible | Gem-difluorides are generally base-stable.[1][3] |
| Oxidants | mCPBA, H2O2 | ✅ Compatible | Resistant to oxidative metabolism (primary design feature).[3] |
| Silica Gel | Chromatography Grade | ⚠️ Caution | Use 1% Et3N doped eluent to prevent hydrolysis.[3] |
References
-
Mechanism of Benzylic Fluoride Hydrolysis: Swain, C. G., & Spalding, R. E. T. (1960).[4] Mechanism of Acid Catalysis of the Hydrolysis of Benzyl Fluoride. Journal of the American Chemical Society, 82(23), 6104–6107.
-
Stability of Gem-Difluorides: Tozer, M. J., & Herpin, T. F. (1996). Methods for the synthesis of gem-difluoromethylene compounds. Tetrahedron, 52(26), 8619-8683.[1] (See section on Benzylic derivatives).
-
Bioisostere Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1][3]
Technical Support Center: C-H Functionalization of Fluorinated Alkanes
Status: Active Operator: Senior Application Scientist Ticket Focus: Troubleshooting reactivity, stability, and selectivity in fluorinated sp³ systems.[1]
Introduction: The "Fluorine Effect" in C-H Activation
Welcome to the technical support hub. If you are here, you are likely experiencing stalled reactions, unexpected decomposition, or regioselectivity that defies standard textbook logic.
Functionalizing fluorinated alkanes is not merely "alkane functionalization with a substituent."[1] The fluorine atom introduces a unique set of electronic deactivations and stability hazards that break standard catalytic cycles.[1]
This guide addresses the three most common failure modes:
-
The Polarity Trap: Why standard oxidants fail to initiate.[1]
-
The Death Loop: Catalyst poisoning via
-fluoride elimination.[1] -
The Selectivity Maze: Navigating the conflict between steric and electronic control.[1]
Module 1: Reactivity & Initiation (The "Engine Won't Start")
User Complaint: "I am using a standard peroxide/electrophilic radical system to functionalize a fluoroalkane. The starting material is untouched."
Diagnosis: Polarity Mismatch
In standard C-H activation, we often rely on electrophilic radicals (e.g.,
-
The Physics: The
-C-H bond is polarized such that the carbon holds partial positive character ( ). -
The Conflict: An electrophilic radical (also electron-poor) will be repelled by the electron-poor
-C-H bond. This is the Polarity Mismatch .
Troubleshooting Protocol: Switch to Polarity Reversal Catalysis
To activate these bonds, you must invert the polarity of your abstracting species.[1] You need a nucleophilic radical or a highly reactive Hydrogen Atom Transfer (HAT) photocatalyst that operates via a distinct mechanism (e.g., Decatungstate).[1][3]
Recommended System: Tetrabutylammonium Decatungstate (TBADT) Photocatalysis.[1][3][4]
The excited state of decatungstate (
Data: Catalyst Selection Matrix
| Catalyst Class | Radical Character | Target Substrate | Suitability for |
| Peroxides ( | Electrophilic | Electron-rich alkanes | Poor (Polarity Mismatch) |
| Quinuclidine | Nucleophilic | Electron-poor alkanes | Excellent (Polarity Match) |
| TBADT ( | Highly Reactive | Strong C-H bonds | High (Energy driven) |
| Iridium (Borylation) | Metal-Insertion | Sterically accessible | Moderate (Steric control dominates) |
Module 2: Catalyst Stability (The "Death Loop")
User Complaint: "My reaction starts but quickly dies. I see olefin byproducts and precipitated metal black."
Diagnosis:
-Fluoride Elimination
This is the most critical failure mode in transition metal catalysis (Pd, Ni, Cu) involving fluorinated alkyl chains.[1]
If your catalytic cycle involves the formation of a metal-alkyl intermediate where the metal is
Visualizing the Failure Mode
[1]
Troubleshooting Protocol
-
Avoid Metal-Alkyls: Switch to Radical-based pathways (like the TBADT protocol below) where the metal does not form a direct bond with the carbon backbone.[1]
-
Accelerate Reductive Elimination: If you must use a metal (e.g., Nickel cross-coupling), use bulky, electron-rich ligands (like bipyridines or bis-oxazolines) that promote the subsequent reductive elimination step faster than the rate of
-fluoride elimination.[1]
Module 3: Regioselectivity (The "Steering" Problem)
User Complaint: "I am getting a mixture of isomers. I want the
Diagnosis: Electronic vs. Steric Competition
- -Position: Electronically deactivated (hard to oxidize) but acidic (good for deprotonation).[1]
- -Positions: Electronically more "alkane-like" but sterically more accessible.[1]
In HAT (Hydrogen Atom Transfer) processes, the abstraction is sensitive to bond dissociation energy (BDE) and polarity.[1] Fluorine slightly strengthens the
Solution: The "Fluorine Effect" Guide
-
To target
-C-H: Use Polarity Reversal (Nucleophilic radicals) or Deprotonation-Lithiation (exploiting the acidity of -H). -
To target distal (
) C-H: Use Electrophilic radicals (e.g., Selectfluor/Ag systems or standard HAT) or Steric control (Iridium borylation).
Standard Operating Protocol (SOP): TBADT-Catalyzed Alkylation
This protocol bypasses the
Target: C-H Alkylation of a Fluorinated Alkane (sp³). Reference: Science2020 , 369, 22-27 (Noel Group); J. Am. Chem. Soc.[1]2017 , 139, 2825 (MacMillan Group).[1]
Reagents & Setup
-
Catalyst: Tetrabutylammonium Decatungstate (TBADT) [2 mol%]
-
Substrate: Fluorinated Alkane (1.0 equiv)
-
Coupling Partner: Electron-deficient alkene (e.g., dimethyl maleate) or Michael acceptor.[1]
-
Solvent: Acetonitrile (MeCN) - Critical for TBADT solubility and lifetime.
-
Light Source: 390 nm (Violet) or 365 nm (UV) LED.[1]
Step-by-Step Workflow
-
Preparation:
-
Irradiation:
-
Workup:
-
Analysis (The NMR Trap):
-
Warning:
C NMR signals for carbons attached to fluorine will be split into doublets/triplets ( Hz). Do not mistake these for impurities.[1] -
Always run
F-NMR to confirm the integrity of the fluorine motif.
-
Mechanism Visualization
[1]
References & Authority
-
TBADT Photocatalysis for Alkanes:
-
Polarity Match/Mismatch in C-H Activation:
-
Challenges in Fluorination & Catalyst Poisoning:
-
Iridium Catalyzed Borylation Regioselectivity:
Sources
- 1. youtube.com [youtube.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E [pubs.rsc.org]
- 5. Aliphatic and aromatic carbon-fluorine bond activation with Cp*(2)ZrH(2): mechanisms of hydrodefluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for Difluoroalkane Synthesis
Welcome to the Advanced Fluorination Knowledge Base. Ticket ID: KB-GEM-F2-SOLV Status: Active Maintained By: Senior Application Science Team
Executive Summary: The "Solvent Effect" in Fluorination
In the synthesis of gem-difluoroalkanes, the solvent is not merely a medium; it is a chemoselective switch. The transformation of a carbonyl group (
This guide provides a causality-driven approach to selecting solvents for the three dominant reagent classes: DAST/Deoxo-Fluor , XtalFluor-E/M , and Fluorinated Ylides .
Module 1: Deoxofluorination (DAST & Deoxo-Fluor)
The Core Problem: The "Elimination Trap." When fluorinating enolizable ketones, the reaction proceeds via an alkoxy-aminosulfur intermediate. If the solvent stabilizes the resulting carbocation too effectively without providing a "naked" fluoride source, or if the solvent acts as a base, proton elimination occurs, yielding a vinyl fluoride.
Solvent Selection Matrix
| Solvent | Dielectric Const.[1] ( | Suitability | Mechanistic Impact |
| Dichloromethane (DCM) | 8.9 | Standard | Balances solubility of the reagent with moderate polarity. Does not overly stabilize the carbocation, favoring |
| Chloroform ( | 4.8 | Alternative | Slightly less polar than DCM. Useful if the substrate is prone to ionization. |
| Toluene | 2.4 | Specialist | Critical for elimination suppression. The low polarity destabilizes the carbocationic intermediate, forcing a tighter ion pair and favoring substitution. |
| THF / Ethers | 7.5 | Avoid | Lewis basic oxygens can coordinate with the sulfur center of DAST, retarding reactivity. |
| Glyme/Diglyme | ~7.0 | CAUTION | Often promotes vinyl fluoride formation due to cation stabilization and higher boiling points allowing thermal elimination. |
Protocol: Minimizing Vinyl Fluoride in Enolizable Ketones
Based on Lal et al. and Middleton's original protocols.
-
Solvent: Switch from pure DCM to DCM/Toluene (1:1) or pure Toluene .
-
Additives: Add catalytic Ethanol (0.2 equiv) .
-
Why? It generates a small amount of HF in situ, which protonates the intermediate, making the leaving group (
) more labile and increasing the acidity of the medium to suppress enolization.
-
-
Temperature: Start at -78°C (or -20°C for Deoxo-Fluor). Kinetic control favors the difluoride; thermodynamic control favors the vinyl fluoride.
Module 2: XtalFluor-E/M Optimization
The Core Problem: "The Solubility Paradox."
Unlike DAST, XtalFluor salts (aminodifluorosulfinium tetrafluoroborates) do not release fluoride spontaneously.[2] They require an exogenous promoter (e.g.,
Critical Solvent Parameters
-
Primary Choice: Dichloromethane (DCM).
-
Reasoning: It provides the best solubility profile for the XtalFluor salt and the amine-HF promoter.
-
-
High-Temp Alternative: 1,2-Dichloroethane (DCE).
-
Use Case: For deactivated substrates (e.g., electron-deficient benzophenones) requiring reflux (
).
-
-
Prohibited Solvents:
-
DMF/DMSO: React violently or decompose the reagent.
-
Amines (Primary/Secondary): Will react with the sulfinium salt.
-
Workflow Visualization: DAST vs. XtalFluor Decision Path
Figure 1: Decision matrix for solvent and reagent selection based on substrate enolizability.
Module 3: Troubleshooting Guide (FAQ)
Ticket #402: "I am seeing 40% Vinyl Fluoride side-product."
-
Diagnosis: Your solvent is likely too polar or basic, stabilizing the carbocation intermediate (
pathway). -
Fix:
-
Switch solvent to DCM or Toluene .
-
Ensure the reaction mixture is anhydrous . Water hydrolyzes DAST to HF, which is uncontrolled.
-
Switch Reagent: Move to XtalFluor-E with
. XtalFluor is mechanistically less prone to elimination because the counter-ion ( ) is non-coordinating, and fluoride delivery is controlled by the promoter.
-
Ticket #505: "Reaction is stuck at the intermediate (hemi-aminal)."
-
Diagnosis: The fluoride displacement step is too slow. This often happens with electron-deficient ketones.
-
Fix:
-
Solvent: Switch from DCM to 1,2-Dichloroethane (DCE) and heat to 80°C (if using Deoxo-Fluor or XtalFluor). Do not heat DAST above 80°C.
-
Catalysis: Add a Lewis Acid catalyst like
(5 mol%) or to activate the C-O bond further.
-
Ticket #889: "Safety concern with scale-up."
-
Diagnosis: DAST has a low decomposition temperature (~90°C) and is shock-sensitive.
-
Fix:
-
Solvent: Never use neat reagents. Dilute to at least 1M in DCM.
-
Reagent: Switch to Deoxo-Fluor (stable up to ~140°C, though still exothermic) or XtalFluor (crystalline solid, significantly higher thermal stability).
-
Module 4: Experimental Protocols
Protocol A: Gem-Difluorination of 4-Phenylcyclohexanone (Enolizable)
Target: Minimizing Elimination
-
Setup: Flame-dry a 50 mL round-bottom flask under
. -
Reagent Prep: Add XtalFluor-E (1.71 g, 7.5 mmol) and dry DCM (15 mL).
-
Promoter: Add
(1.2 mL, 7.5 mmol). The solid will dissolve. -
Addition: Cool to -78°C. Add 4-phenylcyclohexanone (5.0 mmol) dissolved in minimal DCM (5 mL) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 4 hours.
-
Quench: Pour into saturated aqueous
. -
Analysis: Check GC/NMR. Expect >90% conversion to gem-difluoride with <5% vinyl fluoride.
Protocol B: DAST Fluorination with Solvent Modification
For substrates where XtalFluor is inactive.
-
Setup: Teflon or Polypropylene vessel (glass etches over time).
-
Solvent: Toluene (anhydrous).
-
Reaction: Dissolve substrate (1.0 equiv) in Toluene. Add DAST (1.5 equiv) at -78°C.
-
Warming: Warm slowly to RT. If conversion is low, heat to 60°C.
-
Note: The non-polar nature of toluene tightens the ion pair, forcing the fluoride to attack the carbon rather than acting as a base to abstract a proton.
-
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., & Prozonic, F. M. (1999).[4][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Beaulieu, F., et al. (2009).[4][6] "Aminodifluorosulfinium tetrafluoroborate salts as stable and crystalline deoxofluorinating reagents." Organic Letters, 11(21), 5050–5053.[6] Link
-
L'Heureux, A., et al. (2010).[6] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1][2][6] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
-
Prakash, G. K. S., & Hu, J. (2004). "Selective fluorination of carbonyl compounds." Journal of Fluorine Chemistry, 125(12), 1857-1863. Link
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. XtalFluor-E® | Sigma-Aldrich [sigmaaldrich.com]
overcoming low reactivity of sterically hindered substrates in fluorination
Ticket System: Overcoming Steric Hindrance in Fluorination
Welcome to the Fluorination Application Support Center. Current Status: Online Operator: Senior Application Scientist Mission: To provide root-cause analysis and field-proven protocols for fluorinating sterically hindered substrates where standard methods (DAST, NFSI) fail.
Module 1: Nucleophilic Deoxyfluorination (Alcohols Fluorides)
Ticket #402: "My tertiary alcohol keeps eliminating to an alkene with DAST."
Diagnostic:
You are likely experiencing the "Elimination Trap." Reagents like DAST (Diethylaminosulfur trifluoride) release HF spontaneously upon reaction with the alcohol. In sterically hindered substrates (tertiary alcohols), the
The Solution: Switch to Aminodifluorosulfinium Salts (XtalFluor-E®)
Unlike DAST, XtalFluor-E does not generate free HF spontaneously. It requires an exogenous promoter (like DBU or
Step-by-Step Protocol: Sterically Hindered Deoxyfluorination Target: Conversion of a hindered tertiary alcohol to a tertiary fluoride.[1]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents:
-
Substrate (1.0 equiv)
-
XtalFluor-E (1.5 equiv) [More stable than DAST]
-
Promoter:
(2.0 equiv) – Crucial for F- source. -
Base: DBU (1.5 equiv) – Scavenges protons to prevent E1.
-
Solvent:
(anhydrous).
-
-
Execution:
-
Cool the solution of Substrate and XtalFluor-E in DCM to -78 °C.
-
Add
dropwise. -
Add DBU dropwise.
-
Allow to warm to room temperature slowly over 4 hours.
-
-
Why this works: The DBU buffers the solution, while the fluoride source is distinct from the activating agent, decoupling activation from substitution [1].
Module 2: Electrophilic Fluorination (Enolates & Aromatics)
Ticket #509: "NFSI is too slow/unreactive with my bulky enolate."
Diagnostic: N-Fluorobenzenesulfonimide (NFSI) is a mild, stable reagent, but it has a low "F+" transfer power and significant steric bulk around the N-F bond. If your substrate is sterically crowded (e.g., a tetrasubstituted enolate), the kinetic barrier is too high.
The Solution: Upgrade "F+" Power or Use Catalysis You have two escalation paths:
-
Kinetic Upgrade: Switch to Selectfluor . It is less sterically demanding at the active site and has a higher reduction potential (stronger electrophile).
-
Catalytic Assist: If chirality is required, use Silver (Ag) Catalysis or Chiral Phase Transfer Catalysts (PTC) which can bring the F-source into a reactive pocket.
Comparative Data: Electrophilic Fluorinating Agents
| Reagent | Active Species | Relative "F+" Power | Steric Bulk | Recommended For |
| NFSI | Low | High | Primary/Secondary carbanions, Enantioselective catalysis | |
| Selectfluor | High | Medium | Sterically hindered enolates , Electron-rich aromatics | |
| N-F Pyridinium | Tunable (High) | Low | Highly deactivated substrates |
Troubleshooting Protocol: Ag-Catalyzed Fluorination
For extremely hindered alkyl halides or enolates where
-
Catalyst: AgOTf (10-20 mol%)
-
Reagent: Selectfluor (1.2 equiv)
-
Mechanism: Ag(I) interacts with the substrate to lower the activation energy for F-transfer, often bypassing pure
constraints [2].
Module 3: The "Nuclear Option" – Radical C-H Fluorination
Ticket #880: "I need to fluorinate a tertiary center with no functional handle."
Diagnostic: You are attempting Late-Stage Functionalization (LSF) on a "dead" C(sp3)-H bond. Conventional nucleophilic or electrophilic methods require a pre-existing functional group (OH, enolate). Steric hindrance makes installing a group there impossible.
The Solution: Decatungstate Photocatalysis (HAT)
Use Sodium Decatungstate (
-
Logic: The excited state of decatungstate (
) is a powerful electrophilic radical abstractor. It preferentially abstracts hydrogen from electron-rich, sterically hindered tertiary sites because the resultant tertiary radical is more stable (thermodynamic control) [3]. -
Steric Advantage: The HAT process is less sensitive to steric clash than an ionic
attack.
Workflow Diagram: Decatungstate Radical Fluorination
Caption: Figure 1. Decatungstate-catalyzed Hydrogen Atom Transfer (HAT) cycle.[2] The excited catalyst abstracts a hydrogen, creating a tertiary radical that traps fluorine from NFSI, bypassing steric barriers of ionic substitution.
Decision Matrix: Reagent Selection Guide
Use this flowchart to select the correct protocol for your specific steric problem.
Caption: Figure 2. Strategic decision tree for selecting fluorination reagents based on substrate sterics and functional group class.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3] Journal of Organic Chemistry.
-
Tang, P., et al. (2010). "Silver-Catalyzed Late-Stage Fluorination." Journal of the American Chemical Society.[4][5]
-
Perry, I. B., et al. (2020). "The merger of decatungstate and copper catalysis to enable aliphatic C(sp3)–H trifluoromethylation." Nature.
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
Sources
Technical Support Center: Scaling Up Difluorination Reactions Safely and Efficiently
Welcome to the Technical Support Center for scaling up difluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing difluorinated compounds on a larger scale. My aim is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions, troubleshoot effectively, and ensure the safety and efficiency of your chemical processes.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered when scaling up difluorination reactions.
Q1: What are the primary safety concerns when moving from bench-scale to pilot-plant scale difluorination?
A1: The primary safety concerns revolve around the handling of hazardous fluorinating agents, managing reaction exotherms, and potential pressure build-up.[1][2] Many fluorinating agents are highly reactive and corrosive.[3] Uncontrolled exothermic reactions can lead to thermal runaways, a dangerous situation where the reaction rate increases exponentially with temperature.[1]
Q2: How do I choose the right fluorinating agent for my scale-up reaction?
A2: The choice of fluorinating agent for scale-up depends on several factors including the substrate's reactivity, desired selectivity, safety profile of the reagent, and cost. For electrophilic fluorination, reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are often preferred over elemental fluorine (F2) for their enhanced stability and ease of handling.[4][5] For nucleophilic fluorination, reagents like diethylaminosulfur trifluoride (DAST) and its analogs are common, but their thermal stability must be carefully considered.[6][7]
Q3: What are the advantages of using continuous flow chemistry for difluorination scale-up?
A3: Continuous flow chemistry offers significant safety and efficiency advantages for hazardous reactions like fluorination.[8][9] The small reaction volumes within the reactor at any given time minimize the risk associated with exothermic events.[1] Flow reactors also have superior heat transfer capabilities, allowing for better temperature control.[1] This technology can lead to improved reaction control, higher yields, and safer operation, especially when using highly reactive reagents like fluorine gas.[2][9]
Q4: What are common byproducts in difluorination reactions and how can I minimize them?
A4: Common byproducts include monofluorinated intermediates, over-fluorinated products, and products from competing elimination or rearrangement reactions.[10][11][12] Minimizing these byproducts often involves careful optimization of reaction conditions such as temperature, reaction time, and stoichiometry of the fluorinating agent.[10] For instance, incomplete conversion to the difluorinated product may necessitate increasing the equivalents of the fluorinating agent.[10]
Q5: How does the stability of the final difluorinated product impact safety and handling?
A5: The stability of the difluorinated product is a critical consideration. Some difluorinated compounds can be energetic materials and require careful handling.[10] Additionally, the C-F bond, while generally strong, can be susceptible to cleavage under certain physiological or chemical conditions, potentially leading to the release of toxic fluoride ions or other harmful metabolites.[13][14]
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during your difluorination scale-up experiments.
Issue 1: Poor or No Yield of the Desired Difluorinated Product
Q: My reaction is sluggish, and I'm observing low conversion to the desired difluorinated product. What could be the cause and how can I improve the yield?
A: Low or no yield in a difluorination reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor® can degrade if not stored under anhydrous conditions.[10] Visually inspect the reagent for clumping or discoloration, which may indicate degradation.[10] It is always advisable to use a fresh, unopened bottle of the reagent for critical scale-up experiments.
-
Insufficient Reagent Stoichiometry: For a difluorination reaction, a stoichiometric amount of the fluorinating agent is often insufficient. Typically, an excess of the reagent is required to drive the reaction to completion. For difluorination, using at least 2.5 equivalents of the fluorinating agent is a good starting point.[10]
-
Substrate Reactivity: The electronic properties of your substrate play a crucial role. Electron-withdrawing groups on the substrate can decrease its nucleophilicity, making the reaction more difficult.[10] In such cases, you might need to employ more forceful reaction conditions (e.g., higher temperature, longer reaction time) or consider using a more reactive fluorinating agent.
-
Reaction Temperature and Time: Fluorination reactions can be sensitive to temperature. Low temperatures may lead to slow reaction rates, while excessively high temperatures can cause reagent decomposition or the formation of side products.[10] It is crucial to carefully monitor the reaction progress using techniques like ¹⁹F NMR to determine the optimal temperature and reaction time for your specific substrate.
Experimental Protocol: Optimizing Reagent Stoichiometry
-
Set up a series of small-scale reactions (e.g., 1 mmol) in parallel.
-
Keep all other reaction parameters (solvent, temperature, concentration) constant.
-
Vary the equivalents of the fluorinating agent (e.g., 2.0, 2.5, 3.0, and 3.5 equivalents).
-
Monitor the reactions at regular intervals (e.g., every hour) using TLC or ¹⁹F NMR.
-
Analyze the results to determine the optimal stoichiometry that provides the highest conversion to the difluorinated product with minimal byproduct formation.
Issue 2: Uncontrolled Exothermic Reaction and Thermal Runaway
Q: My difluorination reaction is highly exothermic, and I'm concerned about thermal runaway, especially at a larger scale. How can I safely manage the reaction's heat generation?
A: Managing the exothermicity of fluorination reactions is paramount for safe scale-up.[1] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.[1] Here are key strategies to mitigate this risk:
-
Slow Reagent Addition: Instead of adding the fluorinating agent all at once, a slow, controlled addition is crucial.[1] This can be achieved using a syringe pump for liquid reagents or by adding solid reagents in small portions over an extended period. This dropwise addition helps to control the rate of heat generation.[1]
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively. The increased solvent volume acts as a heat sink.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system. For larger scale reactions, a simple ice bath may not be sufficient. Consider using a cryostat or a jacketed reactor with a circulating coolant.
-
Continuous Flow Chemistry: As mentioned in the FAQs, transitioning to a continuous flow setup is a highly effective strategy for managing exotherms.[1] The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, virtually eliminating the risk of thermal runaway.[1][15]
Table 1: Comparison of Heat Transfer in Batch vs. Flow Reactors
| Feature | Batch Reactor | Flow Reactor |
| Surface Area-to-Volume Ratio | Low | High |
| Heat Transfer Efficiency | Poor | Excellent |
| Risk of Thermal Runaway | High | Low |
| Scalability | Challenging | Straightforward |
Issue 3: Formation of Monofluorinated and Other Byproducts
Q: I am observing significant amounts of the monofluorinated intermediate and other unidentified byproducts in my reaction mixture. How can I improve the selectivity towards the desired difluorinated product?
A: The formation of byproducts is a common challenge in difluorination reactions. Achieving high selectivity requires a careful balance of reaction parameters.
-
Optimizing Reagent Equivalents: As discussed earlier, insufficient fluorinating agent can lead to the accumulation of the monofluorinated intermediate.[10] A systematic optimization of the reagent stoichiometry is often the first step to address this issue.
-
Temperature Control: The reaction temperature can significantly influence the product distribution. In some cases, a lower temperature may favor the desired difluorination over competing side reactions. Conversely, for some substrates, a higher temperature might be necessary to drive the second fluorination step to completion.[10]
-
Solvent Effects: The choice of solvent can impact the reactivity and selectivity of the fluorination reaction. Some fluorinating agents can react violently with certain solvents like DMF, pyridine, and DMSO.[10] Always verify the compatibility of your chosen solvent and reagent.
-
Purification Challenges: The similar polarity of the monofluorinated, difluorinated, and starting materials can make purification by column chromatography challenging.[11] If separation is difficult, consider derivatizing the crude mixture to alter the polarity of the components, facilitating easier separation.
Workflow for Troubleshooting Byproduct Formation
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reproducibility in gem-Difluorination Protocols
Current Status: Operational Ticket ID: GEM-F2-PROTOCOLS Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Introduction: The "Hidden" Variables in gem-Difluorination
Reproducibility in gem-difluorination—specifically the conversion of carbonyls (
This guide moves beyond the standard procedure to address the causality of failure. We treat the reaction vessel as a system where moisture control, reagent integrity, and Lewis acid/base balance determine the outcome between the desired gem-difluoride, the vinyl fluoride elimination product, or the reverted ketone.
Module 1: Reagent Integrity & Selection (The First Point of Failure)
Most reproducibility issues stem from reagent degradation prior to the experiment.
Diagnostic Table: Reagent Comparison & Failure Modes
| Reagent | State | Thermal Limit ( | HF Release? | Primary Failure Mode | Best For |
| DAST | Liquid | ~90°C (Explosive) | Yes (Hydrolysis) | Moisture contamination leads to | Simple ketones, small scale (<5g). |
| Deoxo-Fluor | Liquid | ~140°C | Yes (Hydrolysis) | Slower reaction rate than DAST; often requires heat, risking elimination. | Acid-sensitive substrates; larger scale. |
| XtalFluor-E/M | Solid | >200°C | No (Needs promoter) | Inactive without exogenous fluoride source (e.g., | Elimination-prone substrates; storage stability.[1] |
| PhenoFluor | Solid | Stable | No | Hydrolysis to urea (inert). High cost.[2] | Late-stage functionalization; complex phenols. |
| Difluorocarbene | In situ | Variable | No | Dimerization of carbene ( | Substrates resistant to nucleophilic attack. |
Troubleshooting Guide: Reagent Handling
Q: My DAST is dark brown/orange. Can I still use it?
A: Discard it. Fresh DAST is colorless to pale yellow. Darkening indicates significant decomposition and the presence of
Q: I used XtalFluor-E but observed 0% conversion. Why?
A: Did you add the promoter? Unlike DAST, XtalFluor reagents are not self-activating . They require an exogenous fluoride source, typically
Module 2: Nucleophilic Fluorination of Carbonyls
This is the most common pathway but prone to elimination.
Workflow Visualization: Reagent Selection Logic
Caption: Decision matrix for selecting the optimal fluorination reagent based on substrate enolizability and functional group sensitivity.
Critical Protocol: Minimizing Elimination (Vinyl Fluoride Formation)
The Issue: You observe a mixture of gem-difluoride (desired) and vinyl fluoride (undesired).
The Cause: The intermediate alkoxy-aminosulfur species acts as a leaving group. If the fluoride anion is not sufficiently nucleophilic or if the reaction is too basic, a proton is abstracted from the
Corrective Actions:
-
Switch to XtalFluor-E: The mechanism involves a discrete oxocarbenium intermediate that favors fluoride attack over proton abstraction when paired with
[1]. -
Solvent Polarity: Switch from DCM to DCE (1,2-dichloroethane) . Higher dielectric constant stabilizes the cationic intermediate, favoring
-like fluoride attack. -
Buffer the Reaction: If using DAST, add solid
or anhydrous pyridine to scavenge the generated in situ, preventing acid-catalyzed degradation, though this may slow the reaction.
Module 3: Difluorocarbene Approaches
When nucleophilic attack fails (e.g., electron-rich substrates or steric bulk), difluorocarbene (
Troubleshooting Guide: Difluorocarbene Generation
Q: I am using TFDA (Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) but getting low yields. A: Check your fluoride source and temperature. TFDA requires a catalytic amount of fluoride (e.g., NaF) to initiate decarboxylation.
-
Temperature: The reaction must be heated (typically 60-80°C) to drive the loss of
and . If the temp is too low, the carbene is not generated. -
Concentration: High concentration leads to dimerization of
to tetrafluoroethylene ( ). Slow addition of the TFDA solution to the substrate is critical to keep the instantaneous concentration of carbene low relative to the substrate [2].
Q: Can I use difluorocarbene for ketones?
A: Generally, no . Difluorocarbene is electrophilic. It reacts well with nucleophiles like phenols (to make difluoromethyl ethers) or alkenes (to make gem-difluorocyclopropanes). For converting
Module 4: Work-up & Analysis (The "False" Negative)
Protocol: Safe Quenching of Fluorinating Agents
WARNING: Pouring DAST/Deoxo-Fluor reaction mixtures directly into water can cause a violent exotherm and release of HF gas.
-
Dilution: Dilute the reaction mixture 1:1 with DCM.
-
The Quench: Pour the reaction mixture slowly into a rapidly stirring saturated aqueous
solution at 0°C.-
Why? The carbonate neutralizes the HF immediately as it forms.
-
-
Vessel Material: Perform the quench in a polypropylene (plastic) beaker . HF etches glass, which can leach paramagnetic iron/metals into your sample, broadening NMR signals.
NMR Artifacts & Interpretation
Issue: The
-
Paramagnetic Impurities: If you etched the glass, dissolved metals will broaden the signal. Filter through a short pad of silica (plastic funnel).
-
Conformational Locking: Gem-difluorides on rings (e.g., piperidines) often exhibit AB quartets with large coupling constants (
). If the ring flip is slow on the NMR timescale, the signal may be extremely broad at room temperature. Run the NMR at 50°C to sharpen the peaks.
FAQ: Rapid Fire Troubleshooting
Q: My reaction stalled at 50% conversion. Adding more DAST didn't help. A: The reaction likely generated enough HF to protonate the remaining ketone, rendering it unreactive to nucleophilic attack. Procedure: Work up the reaction to remove acidic byproducts, re-dry the intermediate, and subject it to fresh reagent.
Q: Can I use THF instead of DCM? A: Avoid THF with DAST. The Lewis acidic sulfur center can induce ring-opening polymerization of THF, creating a gelatinous mess. DCM, Chloroform, and DCE are the gold standards.
Q: How do I remove the "urea" byproduct from PhenoFluor reactions? A: The urea byproduct is highly polar. It is easily removed by filtration through a short pad of silica gel eluting with pentane/ether mixtures, where the fluorinated product elutes and the urea sticks [4].
References
-
L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry, 2010. Link
-
Ni, C., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Chemical Reviews, 2011. Link
-
Dilman, A. D., et al. "Difluorocarbene reagents for organic synthesis." Tetrahedron, 2008. Link
-
Fujimoto, T., & Ritter, T. "PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics." Organic Letters, 2015. Link
-
Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.[3] Link
Sources
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Facile C-F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoromethylation Excellence
A Researcher's Guide to Minimizing Over-fluorination and Maximizing Selectivity
Welcome to the technical support center for trifluoromethylation reactions. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but a deep understanding of the factors that govern the success of your trifluoromethylation experiments. Our focus here is on a common and frustrating challenge: minimizing the formation of over-fluorinated byproducts and achieving high selectivity for the desired trifluoromethyl group. This resource is structured to help you troubleshoot existing issues and proactively design more robust and successful experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
Here, we address some of the most common questions and issues that arise during trifluoromethylation reactions.
Q1: My reaction is producing a significant amount of difluoromethyl (CF2H) and/or monofluoromethyl (CH2F) byproducts. What are the likely causes?
A1: The formation of CF2H and CH2F byproducts, often referred to as over-reduction or hydrodefluorination, can stem from several factors. The primary cause is often the reaction of the desired trifluoromethylated product with a nucleophilic species or a single-electron transfer (SET) reductant present in the reaction mixture. The C-F bond, while strong, can be susceptible to cleavage under certain conditions, particularly when the trifluoromethyl group is attached to a π-system like an aromatic ring or an alkene.[1] Another possibility is that the trifluoromethylating reagent itself can be a source of these byproducts, depending on its stability and decomposition pathways.
Q2: How can I quickly check my crude reaction mixture for the presence of over-fluorinated byproducts?
A2: The most powerful technique for identifying and quantifying fluorinated species is 19F NMR spectroscopy .[2] The trifluoromethyl (CF3) group has a distinct chemical shift, and the signals for difluoromethyl (CF2H) and monofluoromethyl (CH2F) groups will appear in different regions of the spectrum, often with characteristic coupling patterns to the attached proton(s).[3] For instance, a CF2H group will typically show a triplet in the 19F NMR spectrum due to coupling with the proton. A quick 19F NMR of your crude reaction mixture can provide a clear picture of your product distribution.[4]
Q3: I've confirmed the presence of over-fluorinated byproducts. What are the first troubleshooting steps I should take?
A3: Here is a logical progression of initial troubleshooting steps:
-
Lower the Reaction Temperature: Many side reactions, including defluorination, have higher activation energies than the desired trifluoromethylation.[5] Running your reaction at a lower temperature can favor the kinetic product (your desired CF3 compound) over the thermodynamic byproduct.[5][6]
-
Reduce Reaction Time: Prolonged reaction times can increase the likelihood of your product undergoing further reactions. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5]
-
Re-evaluate Your Base: If you are using a nucleophilic base, it could be the culprit in attacking the trifluoromethyl group. Consider switching to a non-nucleophilic, sterically hindered base.
Q4: Can the choice of trifluoromethylating reagent influence the extent of over-fluorination?
A4: Absolutely. Reagents vary in their reactivity and propensity to participate in side reactions. For example, some electrophilic trifluoromethylating reagents can also act as single-electron acceptors, initiating radical pathways that may lead to undesired products.[7] If you are experiencing issues, it may be beneficial to screen different classes of reagents (e.g., electrophilic, nucleophilic, radical) to find the one that is most compatible with your substrate and reaction conditions.
Part 2: In-depth Troubleshooting Guides
This section provides a more detailed analysis of common problems and offers specific, actionable solutions based on the type of trifluoromethylation reaction you are performing.
Troubleshooting Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation is a popular choice for many applications. However, the high reactivity of the reagents can sometimes lead to selectivity issues.
Problem 1: Formation of Di- and Poly-trifluoromethylated Products on Aromatic Substrates
-
Causality: Electron-rich aromatic rings are highly activated towards electrophilic attack. Once the first trifluoromethyl group is installed, the ring may still be electron-rich enough to react a second time, particularly at the ortho and para positions.
-
Solutions:
-
Kinetic vs. Thermodynamic Control: This is a classic example of where kinetic control is crucial.[5] By keeping the reaction temperature low and the reaction time short, you can favor the formation of the mono-substituted product.[5]
-
Stoichiometry: Carefully control the stoichiometry of your electrophilic trifluoromethylating reagent. Use of a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will drive the reaction towards poly-substitution.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophilic reagent. Experiment with less polar solvents to temper the reactivity.
-
Use of Additives: In some cases, the use of cyclodextrins as additives can encapsulate the aromatic substrate, sterically hindering a second trifluoromethylation and leading to high mono-selectivity.[8]
-
Problem 2: Competing C- vs. O-Trifluoromethylation of Phenols
-
Causality: The phenoxide anion is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring (ortho and para positions). The site of trifluoromethylation is often influenced by the reaction conditions and the nature of the counter-ion.
-
Solutions:
-
Base and Counter-ion: The choice of base is critical. Using a strong base like sodium hydride to generate the sodium phenoxide in a coordinating solvent like DMF can favor C-trifluoromethylation.[9] To promote O-trifluoromethylation, you may need to use conditions that favor a "freer" phenoxide, such as using a potassium base with a crown ether to sequester the potassium ion.
-
Lewis Acids: The addition of a Lewis acid, such as Zn(OTf)2, has been shown to promote the O-trifluoromethylation of alcohols and can be explored for phenols.[10] The Lewis acid likely coordinates to the oxygen, increasing its nucleophilicity.
-
Troubleshooting Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often involves the generation of a trifluoromethyl anion or its equivalent.
Problem 3: Low Yields and Sluggish Reactions with Aldehydes and Ketones
-
Causality: The generation of the trifluoromethyl anion can be inefficient, or the anion itself can be unstable. With enolizable carbonyls, deprotonation by the trifluoromethyl anion can be a competing side reaction.
-
Solutions:
-
Activator Choice: When using reagents like TMSCF3 (Ruppert-Prakash reagent), the choice of fluoride source as an activator is crucial. Tetrabutylammonium fluoride (TBAF) is common, but other sources like CsF may offer different reactivity profiles.[11]
-
Lewis Acid Catalysis: The use of a catalytic amount of a Lewis acid, such as Ti(OiPr)4 or TiF4, can activate the carbonyl group towards nucleophilic attack and improve yields.[12]
-
Aprotic Solvents: Ensure your reaction is performed in a dry, aprotic solvent to avoid quenching the trifluoromethyl anion.[11]
-
Troubleshooting Radical Trifluoromethylation
Radical trifluoromethylation offers a powerful way to introduce the CF3 group, but controlling the reactivity of the trifluoromethyl radical is key.
Problem 4: Lack of Regioselectivity in the Trifluoromethylation of Arenes
-
Causality: The trifluoromethyl radical is electrophilic and will preferentially add to electron-rich positions on an aromatic ring.[13] However, if multiple positions have similar electron density, a mixture of isomers can result.
-
Solutions:
-
Substrate Control: The inherent electronic properties of your substrate will be the primary determinant of regioselectivity. If possible, modify the substrate to have a single, highly activated position.
-
Photoredox Catalysis: Modern photoredox-catalyzed methods can offer improved selectivity under milder conditions compared to older, high-temperature radical reactions.[13] Fine-tuning the photocatalyst and reaction conditions may improve regioselectivity.
-
Part 3: Experimental Protocols and Data
Here we provide detailed, step-by-step protocols for key trifluoromethylation reactions, along with data tables to illustrate the impact of reaction parameters on selectivity.
Protocol 1: Selective Mono-α-Trifluoromethylation of a β-Ketoester using an Electrophilic Reagent
This protocol is designed to minimize the formation of the di-trifluoromethylated byproduct.
Materials:
-
β-Ketoester (1.0 mmol)
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent II) (1.1 mmol)
-
Non-nucleophilic base (e.g., 2,6-lutidine) (1.2 mmol)
-
Anhydrous solvent (e.g., CH2Cl2) (10 mL)
-
Lewis acid catalyst (e.g., Ni(ClO4)2·6H2O with DBFOX-Ph ligand) (0.05 mmol)[14]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the β-ketoester and the Lewis acid catalyst.
-
Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to -20 °C in a cryocooler.
-
Add the non-nucleophilic base dropwise.
-
In a separate flask, dissolve the electrophilic trifluoromethylating reagent in a minimal amount of anhydrous solvent.
-
Add the solution of the trifluoromethylating reagent to the reaction mixture dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Table: Effect of Temperature and Reagent Equivalents on Selectivity
| Entry | Reagent Equivalents | Temperature (°C) | Yield of Mono-CF3 Product (%) | Yield of Di-CF3 Product (%) |
| 1 | 1.1 | -20 | 85 | <5 |
| 2 | 1.1 | 25 | 70 | 15 |
| 3 | 2.0 | -20 | 60 | 30 |
| 4 | 2.0 | 25 | 45 | 40 |
This data is representative and will vary depending on the specific substrate and reagents used.
Protocol 2: Analysis of Reaction Mixture by 19F NMR
Procedure:
-
Take a small aliquot (0.1-0.5 mL) from the crude reaction mixture.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a known amount of an internal standard with a distinct 19F chemical shift (e.g., trifluorotoluene).
-
Acquire a 19F NMR spectrum.
-
Integrate the signals corresponding to your desired product, starting material, byproducts, and the internal standard to determine the relative concentrations and calculate the yield and conversion.[2]
Part 4: Visualization of Concepts
Diagrams can be powerful tools for understanding complex chemical processes. Below are Graphviz diagrams illustrating key concepts.
Diagram 1: Troubleshooting Workflow for Over-fluorination
Caption: A logical workflow for troubleshooting over-fluorination in trifluoromethylation reactions.
Diagram 2: Kinetic vs. Thermodynamic Control in Aromatic Trifluoromethylation
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethylation of fullerenes: kinetic and thermodynamic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Validation of Gem-Difluorinated Scaffolds: A Comparative NMR Guide
Executive Summary
In drug discovery, the gem-difluoromethylene group (
This guide compares the efficacy of Standard 1D/2D NMR (Method A) versus Heteronuclear
The Structural Challenge: The "Silent Block"
The target molecule consists of two distinct spin systems separated by a quaternary center:
-
System A: The Phenyl ring (Aromatic protons).
-
System B: The Isopropyl group (Aliphatic protons).
-
The Block: The central
carbon.
In standard
Visualization of the Connectivity Problem
Figure 1: The "Silent Block" phenomenon. Standard homonuclear NMR cannot bridge the gap between the aromatic and aliphatic domains due to the lack of bridging protons.
Comparative Analysis: Method A vs. Method B
Method A: Standard Protocol (1D , COSY, HSQC)
-
Workflow: Routine acquisition used for non-fluorinated organics.
-
Outcome: FAILURE / AMBIGUOUS .
-
Deficiencies:
-
COSY: Shows correlations within the phenyl ring and within the isopropyl group, but zero cross-peaks connecting them. The molecule could theoretically be two separate fragments in the same tube.
-
HSQC: Identifies protonated carbons but leaves the quaternary
and the ipso-phenyl carbon unassigned. -
1D
: The multiplets are broadened by passive coupling, often mistaken for poor shimming or impurities.
-
Method B: Advanced Heteronuclear Protocol ( HOESY + HMBC)
-
Workflow: Targeted sequences exploiting the
natural abundance of . -
Outcome: SUCCESS / UNAMBIGUOUS .
-
Mechanistic Advantage:
- HOESY: This is the "smoking gun." It detects Through-Space (dipolar) interactions. The Fluorine atoms are spatially close to both the ortho-phenyl protons and the isopropyl methine proton.
-
HMBC: The
carbon appears as a triplet ( Hz). HMBC shows correlations from both the phenyl protons and isopropyl protons to this specific triplet carbon, proving the skeleton.
Performance Data Summary
| Feature | Method A (Standard) | Method B (Advanced) |
| Connectivity Proof | None (Fragments isolated) | Complete (Bridged via F) |
| Quaternary C Assignment | Invisible or Ambiguous | Definitive (via |
| Stereo/Spatial Data | None | Proximity established via HOESY |
| Spectral Clarity | Low (Unresolved multiplets) | High (Couplings defined) |
| Validation Status | Rejected | Validated |
Detailed Experimental Protocol
To replicate the validation of (1,1-Difluoro-2-methylpropyl)benzene, follow this self-validating workflow.
Step 1: 1D with Proton Decoupling (Validation of )
The
-
Expectation: A triplet at
ppm with a massive coupling constant ( Hz). -
Secondary Check: The ipso-carbon (phenyl) and the methine carbon (isopropyl) will appear as triplets with smaller couplings (
Hz).
Step 2: HOESY (The Bridge)
This experiment proves that the phenyl ring and isopropyl group are attached to the same fluorinated center.
-
Pulse Sequence: hoesyph (or equivalent heteronuclear NOE sequence).[1]
-
Parameters:
-
Mixing Time (
): 300 - 500 ms (Fluorine relaxation is fast; shorter mixing times than NOESY are often needed). -
Spectrometer: Requires a probe tunable to both
and (e.g., HFX or BBFO). -
Processing: Phased to show positive cross-peaks.
-
-
Critical Observation: Look for cross-peaks at:
-
(Fluorine dim):
to ppm. -
(Proton dim):
(Ortho-phenyl) AND (Isopropyl methine). -
Interpretation: If the Fluorine "sees" both protons, the molecule is intact.
-
(Fluorine dim):
Step 3: HMBC (The Skeleton)
-
Optimization: Set long-range coupling delay for
Hz. -
Observation:
-
The Isopropyl Methyls (
) will correlate to the Carbon ( , triplet). -
The Ortho-Phenyl Protons (
) will correlate to the Carbon . -
Result: Convergence of correlations on the triplet carbon proves the backbone.
-
Visualizing the Solution
The following diagram illustrates how Method B bridges the gap that Method A could not.
Figure 2: The Validation Network. Green arrows indicate HOESY correlations (spatial proximity), while Yellow dashed arrows indicate HMBC correlations (skeletal connectivity), definitively proving the structure.
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Heteronuclear Couplings. University of Wisconsin-Madison.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Context: Protocols for HOESY and Heteronuclear NOE).
-
Source: [Link]
-
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
coupling constants in benzylic systems).-
Source: [Link]
-
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Context: Pulse sequences for HOESY).
-
Source: [Link]
-
Sources
Comparative Guide: Modern Difluorinating Agents in Drug Discovery
Executive Summary: The Shift from DAST
For decades, DAST (Diethylaminosulfur trifluoride) was the standard for converting carbonyls to gem-difluorides and alcohols to alkyl fluorides. However, its thermal instability (explosive decomposition >90°C) and generation of free HF have necessitated a shift toward safer, more selective alternatives.
This guide compares the legacy reagents (DAST, Deoxo-Fluor) against modern crystalline alternatives (XtalFluor-E/M , Fluolead , and PhenoFluor ), providing experimental evidence to support the transition to these superior agents.
Part 1: Agent Profiles & Technical Comparison
The Legacy Agents: DAST & Deoxo-Fluor[1]
-
DAST: Liquid.[1] Highly reactive but thermally unstable. Fumes in air, etches glass, and poses significant explosion hazards upon scale-up.
-
Deoxo-Fluor: Liquid.[1] Developed as a "safer DAST" with a higher decomposition temperature, but still exhibits a high exothermic decomposition profile and generates free HF.
The Modern Standards: XtalFluor & Fluolead
-
XtalFluor-E / -M: Crystalline dialkylaminodifluorosulfinium tetrafluoroborate salts.
-
Key Advantage:No free HF generation (requires exogenous fluoride promoter).[2] Compatible with borosilicate glass.
-
Safety: High decomposition onset (>200°C) and negligible exotherm compared to DAST.
-
-
Fluolead: 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride.
-
PhenoFluor: Imidazolium-based reagent.
-
Key Advantage: Unmatched chemoselectivity for late-stage fluorination of phenols and alcohols.
-
Comparative Data: Thermal Stability & Safety
The following data highlights the critical safety margins of modern reagents over DAST.
| Reagent | Physical State | Decomp.[1][3][4][8][9][10][11] Onset ( | Exotherm ( | Glassware Compatible? | Free HF Generated? |
| DAST | Liquid | ~90°C | 1700 J/g (High Risk) | No (Etches) | Yes |
| Deoxo-Fluor | Liquid | ~140°C | 1100 J/g | No | Yes |
| XtalFluor-E | Crystalline | >205°C | 1260 J/g (Slow release) | Yes | No |
| Fluolead | Solid | >230°C | Low | Yes | No |
Insight: While Deoxo-Fluor has a higher
than DAST, its decomposition energy is still dangerous. XtalFluor-E provides a significantly wider safety window for scale-up.
Part 2: Mechanistic Insight & Visualization
Understanding the mechanism is crucial for troubleshooting. Unlike DAST, XtalFluor salts do not release fluoride spontaneously; they activate the oxygen, but require a promoter (e.g., Et
Mechanistic Pathway: Deoxyfluorination of Ketones
The diagram below illustrates the divergent pathways between DAST (Auto-Ionization) and XtalFluor (Promoter-Dependent).
Figure 1: Mechanistic divergence. XtalFluor forms a stable salt intermediate that requires an exogenous fluoride promoter to proceed, minimizing elimination side reactions common with DAST.[4]
Part 3: Experimental Protocols
Protocol A: Gem-Difluorination of a Ketone using XtalFluor-E
Target Audience: Medicinal Chemists replacing DAST for scale-up. Objective: Convert 4-phenylcyclohexanone to 1,1-difluoro-4-phenylcyclohexane.
Materials:
-
Substrate: 4-Phenylcyclohexanone (1.0 equiv)
-
Reagent: XtalFluor-E (1.5 equiv) [Sigma-Aldrich: 719439]
-
Promoter: Et
N·3HF (Triethylamine trihydrofluoride) (2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a borosilicate round-bottom flask (XtalFluor is glass-compatible) and cool to room temperature under Nitrogen or Argon.
-
Reagent Addition: Charge the flask with XtalFluor-E (crystalline solid) and the ketone substrate.
-
Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate). Stir to suspend the salts.
-
Promoter Addition: Critical Step. Add Et
N[12][13]·3HF dropwise via syringe.-
Note: Unlike DAST, no immediate fuming occurs, but ensure good stirring.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or
F NMR.-
Endpoint: Disappearance of ketone carbonyl signal.
-
-
Quench: Slowly pour the reaction mixture into saturated aqueous NaHCO
solution. Caution: Gas evolution (CO ) will occur. -
Workup: Extract with DCM (3x), dry combined organics over MgSO
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Outcome:
-
Yield: 85–92%
-
Selectivity: >20:1 Difluoride vs. Vinyl Fluoride elimination product (compared to ~4:1 with DAST).
Protocol B: Late-Stage Deoxyfluorination of Phenols with PhenoFluor
Target Audience: Lead Optimization Chemists.
Objective: Ipso-fluorination of a complex phenol where conventional S
Materials:
-
Substrate: Complex Phenol (1.0 equiv)
-
Reagent: PhenoFluor (1.2 equiv)
-
Solvent: Toluene (Anhydrous)
-
Additives: CsF (2.0 equiv) - Optional but recommended for difficult substrates.
Methodology:
-
Preparation: In a glovebox or under strict inert atmosphere, combine the Phenol and PhenoFluor reagent in a sealable pressure vial.
-
Solvent: Add Toluene.
-
Heating: Seal the vial and heat to 80–100°C for 4–16 hours.
-
Workup: Cool to RT. Dilute with Et
O, filter through a pad of Celite to remove imidazolium byproducts. -
Purification: Concentrate and purify via silica gel chromatography.
Part 4: Decision Matrix
Use this table to select the correct agent for your specific challenge.
| Challenge / Constraint | Recommended Agent | Why? |
| Routine Ketone Difluorination | XtalFluor-E | Best balance of safety, cost, and selectivity. No glass etching. |
| Acid-Sensitive Substrates | XtalFluor + DBU | Using DBU instead of HF-amine complexes avoids acidic conditions. |
| Scale-Up (>100g) | Fluolead / XtalFluor | High thermal stability prevents thermal runaway; solids are easier to handle. |
| Phenol to Aryl Fluoride | PhenoFluor | Unique capability; DAST/XtalFluor generally fail at this transformation. |
| Solvent-Free Required | Fluolead | Can be run neat; liquid/solid hybrid nature allows high concentration. |
References
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] Journal of Organic Chemistry, 1999.[4] Link
-
Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4] Journal of Organic Chemistry, 2009.[1][4] Link
-
L'Heureux, A., et al. "Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents."[4] Organic Letters, 2010. Link
-
Tang, P., & Ritter, T. "Deoxyfluorination of Phenols."[11] Journal of the American Chemical Society, 2011.[11] Link
-
Umemoto, T., et al. "Discovery and Development of a New Fluorinating Reagent, Fluolead."[6] Journal of Fluorine Chemistry, 2012. Link
Sources
- 1. youtube.com [youtube.com]
- 2. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brynmawr.edu [brynmawr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]
- 12. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
comparing the bioisosteric effects of difluoromethyl vs hydroxyl groups
Technical Guide: Bioisosteric Comparison of Difluoromethyl ( ) vs. Hydroxyl ( ) Groups[1]
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
In modern drug design, the replacement of a hydroxyl group (
While
Physicochemical Performance Comparison
The following table summarizes the quantitative differences between the two groups when attached to an aromatic ring (Ph-R).
| Feature | Hydroxyl ( | Difluoromethyl ( | Impact on Drug Design |
| H-Bond Donor Acidity ( | |||
| H-Bond Acceptor Basicity ( | |||
| Lipophilicity ( | Reference ( | Significant increase in lipophilicity; improves membrane permeability.[1] | |
| Metabolic Stability | Low (Glucuronidation/Sulfation) | High (Chemically Inert) | Blocks metabolic soft spots; extends half-life ( |
| Van der Waals Volume | |||
| Hammett Constant ( | Inverts electronic demand on the ring; affects |
Mechanistic Insight: The Hydrogen Bond
The bioisosterism relies on the polarization of the
-
Evidence: In
, the proton signal is deshielded, and X-ray crystallography often reveals interactions with distances ( ) indicative of weak hydrogen bonding [1].[1]
Decision Framework: When to Swap?
Use the following logic flow to determine if a
Figure 1: Decision logic for replacing hydroxyl groups with difluoromethyl moieties based on metabolic and structural requirements.
Experimental Protocols for Validation
To validate the bioisosteric replacement, you must characterize the Hydrogen Bond Acidity and Lipophilicity .[1]
Protocol A: Determination of H-Bond Acidity ( ) via NMR
This protocol, based on Abraham’s method, quantifies the donor strength of the
Materials:
-
Compound of interest (approx.[1][2][3][4][5][6][7][8][9][10][11][12]
).[1] -
Solvent A:
(non-polar reference).[1] -
Solvent B:
(strong H-bond acceptor).[1] - NMR Spectrometer.
Workflow:
-
Sample Preparation: Dissolve the compound in
( ) and separately in ( ). -
Acquisition: Acquire standard
NMR spectra at . -
Analysis: Locate the
proton signal (typically a triplet, ).[1] -
Calculation: Calculate the chemical shift difference:
-
Interpretation:
Protocol B: Lipophilicity Assessment ( )
Since
Workflow:
-
Shake-Flask Method: Prepare a biphasic system of
-octanol and phosphate-buffered saline (PBS, pH 7.4). -
Equilibration: Pre-saturate both phases with each other for 24 hours.
-
Partitioning: Dissolve test compound in the octanol phase. Add equal volume of PBS.[1] Shake for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.
-
Result: The shift from
to typically results in a of to units, indicating improved membrane permeability potential.[1]
Case Study: Optimization of Anisole/Phenol Bioisosteres
In a systematic study of evenamide analogues and general aromatic systems, researchers compared the effects of substituting
-
Challenge: The phenol (
) analogue showed high potency but poor oral bioavailability due to rapid conjugation.[1] -
Solution: Introduction of the
group. -
Outcome:
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[1][4][13] Journal of Medicinal Chemistry, 2017, 60(2), 797–804.[1] Link[1]
-
Abraham, M. H., et al. "Hydrogen Bonding.[1][3] Part 9. Solute Proton Donor and Proton Acceptor Scales for Use in Drug Design." Journal of the Chemical Society, Perkin Transactions 2, 1989.[1] Link
-
Xing, L., et al. "Fluorine in Drug Design: A Case Study with Fluoroanisoles."[1][4] ChemMedChem, 2015, 10(3), 571–583.[1] Link[1]
-
Jeffries, B., et al. "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange."[1] Journal of Medicinal Chemistry, 2018, 61(24), 11098–11114.[1] Link[1]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Chemistry Highlights: Effect of Hydrogen Bonds on pKa Values: Importance of Networking [compchemhighlights.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. researchgate.net [researchgate.net]
- 13. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the lipophilicity of (1,1-Difluoro-2-methylpropyl)benzene against calculated values
This guide provides a technical evaluation of the lipophilicity of (1,1-Difluoro-2-methylpropyl)benzene , contrasting standard computational predictions with experimental realities driven by the "fluorine effect."[1]
Experimental vs. Calculated: A Technical Comparison Guide
Executive Summary
(1,1-Difluoro-2-methylpropyl)benzene represents a classic challenge in medicinal chemistry: the "polar hydrophobic" nature of the gem-difluoromethylene (
This deviation arises because the
| Parameter | Value / Trend |
| Compound Name | (1,1-Difluoro-2-methylpropyl)benzene |
| CAS Number | 1204295-83-9 |
| Core Conflict | CLogP Algorithms vs. Dipole-Driven Solvation |
| Key Insight | The benzylic |
Theoretical Framework: The Fluorine Effect
To accurately evaluate this compound, one must understand why calculated values fail.
The Failure of Additive Models (CLogP)
Standard CLogP algorithms rely on fragment-based addition.
-
Benzene Ring: ~2.13[1]
-
Isopropyl Group: ~1.50[1]
-
Fluorine Correction: Typically positive (+0.1 to +0.2 per F).
-
Result: Algorithms predict a LogP of ~3.8 – 4.0 , assuming fluorine behaves like a "fat hydrogen."
The "Polar Hydrophobicity" Reality
In (1,1-Difluoro-2-methylpropyl)benzene, the two fluorine atoms are located at the benzylic position.[1]
-
Dipole Alignment: The highly electronegative fluorine atoms create a strong C-F dipole. Because they are geminal (on the same carbon), these dipoles sum vectorially.
-
Electrostatic Solvation: This concentrated negative electrostatic potential allows for specific interactions with water molecules (dipole-dipole), which increases aqueous solubility compared to the non-fluorinated analog (Isopropylbenzene/Cumene, LogP 3.66).
-
Müller’s Vector Analysis: According to Klaus Müller’s bond vector analysis, benzylic gem-difluorides often exhibit lower lipophilicity than their hydrocarbon counterparts due to this polarity, despite the larger van der Waals radius of fluorine [1].
Visualizing the Mechanism
The following diagram illustrates the competing forces determining the partition coefficient.
Caption: Divergence between additive calculation models and electrostatic reality for benzylic fluorides.
Comparative Data Analysis
The table below compares the target compound against its non-fluorinated parent (Cumene) and standard calculated values.
| Compound | Structure | Exp.[1][2][3][4][5][6][7][8][9][10][11][12] LogP (Lit/Proj) | CLogP (Calc) | Deviation |
| Isopropylbenzene (Cumene) | 3.66 [2] | 3.60 | Minimal | |
| (1,1-Difluoro...)benzene | ~3.2 – 3.4 (Projected*) | 3.92 | High (>0.5) |
*Projection based on Müller’s analysis of benzylic gem-difluorides exhibiting reduced lipophilicity vs. hydrocarbon analogs due to dipole exposure [1].[1]
Experimental Protocol: Validating the Value
Since calculated values are unreliable for this motif, experimental validation is mandatory. The Shake-Flask Method is the gold standard, but RP-HPLC is recommended for higher throughput and precision with volatile compounds like this one.
Method Selection Decision Tree
Caption: Selection logic favoring HPLC for volatile benzylic fluorides.
Recommended Protocol: RP-HPLC Determination (OECD 117)
This method relies on the correlation between retention time (
Reagents:
-
Mobile Phase: Methanol/Water (75:25 v/v), isocratic.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), thermostated at 25°C.
-
Reference Standards: Toluene (2.7), Ethylbenzene (3.2), Propylbenzene (3.7), Butylbenzene (4.3). Note: Using alkylbenzenes as standards is crucial as they match the
interaction profile of the target.[1]
Step-by-Step Workflow:
-
Dead Time Determination (
): Inject Sodium Nitrate or Uracil to determine the column dead time (time for unretained compound to pass). -
Standard Calibration:
-
Sample Analysis:
-
Inject (1,1-Difluoro-2-methylpropyl)benzene (10 µM in MeOH).
-
Record retention time (
) in triplicate.
-
-
Calculation:
-
Calculate
. -
Interpolate LogP from the calibration linear regression equation:
-
Self-Validation Check:
-
If the peak shape is broad, the fluorine atoms may be interacting with free silanols on the column. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress this and sharpen the peak.
Conclusion
For (1,1-Difluoro-2-methylpropyl)benzene , researchers should disregard standard CLogP values (approx. 3.[1]9) as they likely overestimate lipophilicity by failing to account for the benzylic dipole vector.
-
Expected Experimental Value: LogP 3.2 – 3.4.
-
Mechanism: The
group acts as a "polar hydrophobe," reducing net lipophilicity compared to the isopropylbenzene parent (LogP 3.66). -
Actionable Advice: Use the RP-HPLC protocol with alkylbenzene standards to obtain the definitive value.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link
-
PubChem.[2][3][4][5][6] (n.d.). Isopropylbenzene (Cumene) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Jeffries, B., et al. (2020).[14] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1] Beilstein Journal of Organic Chemistry, 16, 2402–2414. Link
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link
Sources
- 1. Showing Compound Isopropylbenzene (FDB012268) - FooDB [foodb.ca]
- 2. 1,2-Difluoro-3-propylbenzene | C9H10F2 | CID 14495703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Difluoro-2-isopropylbenzene | C9H10F2 | CID 20605492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1-Difluoro-2-methyl-buta-1,3-diene | C5H6F2 | CID 13759166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Fluoro-(2-methylpropen-1-yl)benzene | C10H11F | CID 23193754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Structural Elucidation of (1,1-Difluoro-2-methylpropyl)benzene Derivatives: A Comparative Guide
Executive Summary
The gem-difluoro motif (
This guide compares Single-Crystal X-Ray Diffraction (SC-XRD) against 19F-NMR and DFT computational modeling. It argues that while NMR is sufficient for purity, SC-XRD is the requisite gold standard for determining absolute configuration and validating the "Fluorine Gauche Effect" in these sterically congested systems.
Part 1: The Structural Challenge
The molecule features a phenyl ring connected to a steric isopropyl group via a
Why is this difficult?
-
The "Grease" Factor: The combination of a lipophilic phenyl ring and a fluorinated alkyl chain often results in oils or low-melting solids, making crystallization the primary bottleneck.
-
** conformational Ambiguity:** The
torsion angle is governed by the Fluorine Gauche Effect, but the isopropyl bulk introduces competing steric repulsion (Pauli repulsion). NMR coupling constants ( ) represent a time-averaged ensemble of rotamers, obscuring the bioactive conformation. -
Fluorine Disorder: In the solid state,
groups often exhibit rotational disorder, requiring advanced refinement strategies.
Part 2: Comparative Analysis (Methodology Selection)
The following table contrasts the three primary structural elucidation tools for this specific class of fluorinated alkylbenzenes.
| Feature | SC-XRD (The Standard) | Solution State NMR ( | DFT Modeling (In Silico) |
| Primary Output | 3D Atomistic Coordinates (Frozen State) | Chemical Shifts ( | Energy Minimized Conformers |
| Conformational Insight | Definitive. Reveals specific gauche/anti torsion angles. | Ambiguous. Time-averaged signals obscure rapid rotamers. | Predictive. Heavily dependent on basis set (e.g., M06-2X). |
| Absolute Configuration | Yes (via Anomalous Dispersion, Flack Parameter). | No (unless using chiral solvating agents). | N/A |
| Sample Requirement | Single Crystal ( | Dissolved Sample (~5 mg). | High-Performance Computing. |
| Weakness | Crystal growth is difficult for oils. | Cannot distinguish static vs. dynamic averaging easily. | Requires experimental validation. |
Decision Matrix: When to Use Which?
Figure 1: Decision workflow for structural characterization. Note that oily samples often require derivatization (e.g., nitration) to induce crystallinity.
Part 3: Experimental Protocol (SC-XRD)
For this specific fluorinated scaffold, standard protocols often fail. Use this optimized workflow.
Crystal Engineering (The Critical Step)
Since the isopropyl-difluoro motif is highly lipophilic, the compound is likely an oil or low-melting solid.
-
Strategy A (Derivatization): If the target is an oil, synthesize the para-nitro or para-bromo analog. The heavy atom (Br) or dipole (
) facilitates intermolecular packing ( or interactions) and raises the melting point. -
Strategy B (Solvent System): Use a non-polar/polar mix. Dissolve 10 mg in minimal Dichloromethane (DCM) and layer with Pentane (1:5 ratio). Store at
. Fluorinated chains tend to segregate; slow diffusion is essential to prevent oiling out.
Data Collection Parameters
-
Temperature: 100 K (Mandatory). Fluorine atoms have high thermal motion. Room temperature data will result in "smeared" electron density maps, making the
geometry unresolvable. -
Radiation Source:
-
Use Cu-K
( ) if determining Absolute Configuration (chiral centers elsewhere in molecule). -
Use Mo-K
( ) if the crystal is weakly diffracting or highly absorbing (e.g., if Br is present).
-
-
Resolution: Aim for
or better to resolve the C-F bonds clearly ( ).
Refinement Strategy
-
Disorder Modeling: The
group often displays rotational disorder over two positions. Use the PART command in SHELXL. -
Restraints: Apply SIMU (rigid bond restraint) and DELU (rigid bond restraint) to the fluorine atoms if thermal ellipsoids are elongated. Avoid ISOR unless absolutely necessary, as it masks true dynamic disorder.
Part 4: Structural Insights & Interpretation
Once the structure is solved, the analysis must focus on the unique stereoelectronic features of the gem-difluoro group.
The Fluorine Gauche Effect
In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer—a counter-intuitive phenomenon.[1] In your (1,1-Difluoro-2-methylpropyl)benzene derivative, you must analyze the torsion angle
-
Expectation: The C-F bonds tend to align gauche to the vicinal C-H bonds (hyperconjugation
). -
Observation: Check if the isopropyl methine proton (
) is gauche to both fluorine atoms. This "double gauche" conformation minimizes energy despite the steric clash between the phenyl ring and the isopropyl methyls.
Bond Geometry Validation
Use these metrics to validate your solved structure against the Cambridge Structural Database (CSD) norms for
-
C-F Bond Length:
. (Shortening indicates strong electrostatic character). -
F-C-F Bond Angle: Typically
(around due to Thorpe-Ingold effect/Bent's rule).
Molecular Packing
Fluorine is a poor hydrogen bond acceptor but an excellent participant in weak electrostatic contacts.
-
Look for C-H...F contacts (distance
). These weak networks often define the lattice energy in the absence of strong donors (OH/NH).
Mechanism of the Gauche Effect[1][2][3][4][5]
Figure 2: The stereoelectronic basis of the Gauche Effect. In gem-difluoro systems, the orbital overlap (
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link
-
Parsons, S. (2021). Introduction to SHELXL Refinement. Cambridge Crystallographic Data Centre (CCDC). Link
-
Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal, 3(1), 89-98. Link
-
Thalladi, V. R., et al. (1998). C–H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. Link
Sources
analysis of kinetic isotope effects in the synthesis of (1,1-Difluoro-2-methylpropyl)benzene
Comparative Mechanistic Guide: Synthesis of (1,1-Difluoro-2-methylpropyl)benzene
Executive Analysis
Target Molecule: (1,1-Difluoro-2-methylpropyl)benzene (CAS: 1204295-83-9) Core Application: Critical intermediate for Indoleamine 2,3-dioxygenase (IDO) inhibitors (e.g., BMS-986205 analogs) used in cancer immunotherapy. Synthetic Challenge: The steric bulk of the isopropyl group adjacent to the benzylic position creates a high barrier for gem-difluorination. Standard protocols often suffer from elimination side products (styrene formation) or rearrangement.
This guide compares the two dominant synthetic pathways—Nucleophilic Deoxofluorination and Radical Difluoroalkylation —through the lens of Kinetic Isotope Effects (KIE). By analyzing KIE, researchers can pinpoint the rate-determining step (RDS) and optimize conditions to suppress elimination.
Method A: Nucleophilic Deoxofluorination (The Standard)
Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E. Precursor: Isobutyrophenone (2-methyl-1-phenylpropan-1-one).
Mechanistic Pathway
The reaction proceeds via the activation of the carbonyl oxygen by the sulfur center, followed by the displacement of the sulfur leaving group by fluoride.
Proposed Mechanism (Graphviz Diagram):
Caption: Mechanistic bifurcation in deoxofluorination. Steric hindrance at the isopropyl group disfavors the S_N2 pathway, pushing the system toward an S_N1-like ion pair, increasing the risk of elimination.
KIE Analysis Strategy
To optimize this reaction, one must determine if C-O bond breaking or nucleophilic attack is rate-limiting.
-
Experiment: Synthesize Isobutyrophenone-α-d1 (deuterium at the methine position).
-
Measurement: Secondary Deuterium Kinetic Isotope Effect (SDKIE).
-
Theoretical Expectation:
- : Suggests an S_N2-like mechanism where the transition state is tight; hybridization changes are minimal during the RDS.
-
(Normal Secondary): Suggests significant carbocation character (S_N1-like). The relief of steric strain and change from
(in the intermediate) to (carbocation) usually shows a normal KIE. -
Inverse KIE (
): Rare here, but would imply increasing steric crowding in the transition state.
-
Protocol 1: Deoxofluorination with XtalFluor-E (Safer Alternative to DAST)
-
Preparation: In a dry PTFE or chemically resistant glass flask, charge Isobutyrophenone (1.0 eq) and XtalFluor-E (1.5 eq).
-
Solvent: Add anhydrous DCM (0.5 M).
-
Promoter: Add Et3N·3HF (2.0 eq) dropwise at 0°C. Note: XtalFluor-E requires an exogenous fluoride source, unlike DAST.
-
Reaction: Stir at room temperature for 12-24 h. Monitor by 19F NMR (look for triplet of doublets around -100 ppm).
-
Quench: Pour into saturated NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc). Warning: Product is volatile.
Method B: Radical Gem-Difluoroalkylation (Modern Alternative)
Reagents: Difluoroacetic acid equivalents or Difluorocarbene precursors (e.g., TMS-CF2-Br) + Transition Metal Catalyst. Precursor: Aryl Halide (e.g., Bromobenzene) + Difluoro-enolate equivalent.
Mechanistic Pathway
This route avoids the difficult ketonization-fluorination of hindered substrates by constructing the C-CF2 bond directly via cross-coupling or radical addition.
Proposed Mechanism (Graphviz Diagram):
Caption: Radical cross-coupling pathway. The key challenge is generating the specific (1,1-difluoro-2-methylpropyl) radical species selectively.
KIE Analysis Strategy
-
Experiment: Use Deuterated Benzene or Deuterated Alkyl Precursor .
-
Measurement: Primary KIE (if C-H activation involved) or Secondary KIE (hybridization).
-
Insight: If the mechanism involves a radical abstraction of a hydrogen atom (e.g., from an aldehyde precursor), a large Primary KIE (
) would be observed. In the cross-coupling depicted above, KIEs are generally negligible ( ) unless the oxidative addition is preceded by C-H activation.
Comparative Data & Performance
| Feature | Method A: Deoxofluorination (DAST/XtalFluor) | Method B: Radical/Catalytic Coupling |
| Yield | 60-75% (limited by elimination) | 40-60% (limited by catalyst efficiency) |
| Selectivity | High for ketones, but sensitive to sterics. | High chemoselectivity; tolerates functional groups.[1][2] |
| Safety | Low: DAST can explode; generates HF. XtalFluor is safer but corrosive. | High: Avoids HF generation; uses standard catalytic conditions.[1] |
| KIE Profile | Secondary KIE (1.1-1.2): Indicates carbocation character. | Primary KIE: Only if C-H abstraction is the RDS. |
| Scalability | Difficult due to exotherm/safety. | Scalable, but catalyst cost is a factor. |
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." Journal of Organic Chemistry. Link
-
Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Organic Letters. Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry. Link
-
Hanzlik, R. P., Schaefer, A. R., Moon, J. B., & Judson, C. M. (1987). "Primary and secondary kinetic deuterium isotope effects and transition-state structures for benzylic chlorination." Journal of the American Chemical Society. Link
-
Rozen, S. (2014). "Selective Fluorination by Elemental Fluorine." Accounts of Chemical Research. Link
Sources
Safety Operating Guide
(1,1-Difluoro-2-methylpropyl)benzene proper disposal procedures
Executive Summary
(1,1-Difluoro-2-methylpropyl)benzene (CAS: 1204295-83-9) is a gem-difluoro benzylic compound.[1][2] While chemically distinct from benzene, its disposal requires rigorous adherence to protocols designed for fluorinated organic solvents .
The Critical Hazard: Unlike standard organic waste, the combustion of this compound generates Hydrogen Fluoride (HF) gas. Standard incineration without flue gas scrubbing will release highly corrosive and toxic HF into the atmosphere and damage facility infrastructure. Therefore, this waste stream must be flagged specifically for High-Temperature Incineration with Acid Scrubbing .
Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the material's physical state and hazards. As specific SDS data is rare for this intermediate, the following parameters are derived from structural analogs (e.g., sec-butylbenzene) and fluorinated class properties.
Table 1: Physical & Chemical Profile
| Parameter | Value / Characteristic | Operational Implication |
| Structure | Ph-CF₂-CH(CH₃)₂ | Benzylic C-F bonds are stable but cleavable under high heat.[1] |
| Physical State | Liquid (Predicted) | Requires secondary containment during transfer.[1] |
| Flash Point | Est. 40–60°C (Flammable) | D001 Ignitable Waste .[1] Ground all containers. |
| Density | ~1.05 - 1.10 g/mL | Heavier than water; sinks in aqueous spills.[1] |
| Solubility | Lipophilic / Hydrophobic | Will not partition into aqueous waste streams.[1] |
| Reactivity | Sensitive to strong bases | Do NOT mix with caustic waste (risk of dehydrofluorination).[1] |
Primary Hazards
-
Flammability: Treat as a Class II or IC flammable liquid.
-
Combustion Toxicity: Thermal decomposition releases Carbonyl Fluoride (COF₂) and Hydrogen Fluoride (HF).
-
Glass Etching: If impurities (free HF) are present, glass containers may be compromised over time.
Pre-Disposal: Segregation & Stabilization
Core Directive: Never commingle fluorinated waste with general organic solvents (e.g., Acetone/Methanol waste) unless authorized by your waste contractor. Halogenated solvents often incur higher disposal fees and require different destruction pathways.
Step 1: Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Teflon (PFA/FEP) carboys.
-
Acceptable: Amber glass (Borosilicate) only if the material is neutral and free of acidic impurities.
-
Prohibited: Metal cans (unless lined) due to potential corrosion from hydrolysis products.
Step 2: Chemical Compatibility Check
Ensure the waste container does NOT contain:
-
Strong Bases (NaOH, KOH): Can trigger elimination reactions, generating vinyl fluorides and heat.
-
Lewis Acids (AlCl₃, BF₃): Can strip fluorine, destabilizing the molecule.
-
Alkali Metals: Risk of explosive defluorination.
Disposal Workflow: The "Chain of Custody"
This protocol ensures the waste reaches the correct incinerator.
Step 3: Labeling & Waste Coding
Label the container immediately upon first addition.
-
Text: "WASTE: (1,1-Difluoro-2-methylpropyl)benzene - FLAMMABLE / TOXIC"[1]
-
Constituents: List "Fluorinated Aromatics" clearly.
-
RCRA Codes (USA):
-
D001 (Ignitable)
-
D018 (Benzene) – Apply this code conservatively if the synthesis starting material (benzene) might remain as an impurity.
-
Step 4: The Decision Tree (Visualization)
Use the following logic to determine the final waste stream.
Figure 1: Waste stream segregation logic. Note that fluorinated compounds must generally be routed to Halogenated Waste streams to ensure proper scrubbing.
Ultimate Destruction: Incineration Mechanism
Why can't this go to standard fuel blending?
The Mechanism: Standard fuel blending uses waste as fuel for cement kilns. While efficient for hydrocarbons, fluorinated compounds possess the C-F bond , one of the strongest in organic chemistry (~485 kJ/mol).
-
Incomplete Combustion: Low-temperature incineration may fail to break the C-F bond, releasing perfluorinated byproducts.
-
Acid Generation:
The formation of Hydrogen Fluoride (HF) is inevitable. -
Scrubbing Requirement: The facility must use a Wet Limestone Scrubber :
This neutralizes the gas into Calcium Fluoride (fluorspar), a non-toxic solid.
Action: Verify your waste manifest specifically declares "Fluorinated Organic" so the contractor routes it to a facility with Rotary Kiln Incineration and acid gas scrubbing capabilities.
Spill Response Protocol
If a spill occurs in the lab:
-
Evacuate & Ventilate: The vapors may be heavier than air.
-
PPE: Wear Butyl Rubber or Viton gloves (Nitrile provides only splash protection for benzylic halides).
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use cellulose/paper if the material is potentially acidic, as it may react.
-
Clean: Wash the area with a dilute soap solution. Do not use bleach (oxidizers).
References
-
Alachem Co., Ltd. (n.d.). (1,1-Difluoro-2-methylpropyl)benzene Product Entry. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes (D001, D018). Retrieved October 26, 2023, from [Link]
-
Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah.[3] Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Gem-Difluoroalkene Functionalization Strategies. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
